molecular formula C23H21F2N3O2 B113095 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine CAS No. 851472-82-7

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B113095
CAS No.: 851472-82-7
M. Wt: 409.4 g/mol
InChI Key: FBFXCJOAEITJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound integrates two pharmacologically active motifs: a benzhydrylpiperazine group and a nitrophenyl group. The benzhydrylpiperazine moiety is a recognized structural feature in several biologically active compounds, notably the calcium channel blocker Flunarizine, which is used for the prophylaxis of migraine and treatment of vertigo . The introduction of the 4-nitrophenyl group can be leveraged to further modify the molecule, creating novel derivatives for structure-activity relationship (SAR) studies . Research into similar benzhydrylpiperazine structures has demonstrated their utility as synthetic intermediates for Active Pharmaceutical Ingredients (APIs) and in the development of novel piperazinylacetamides with potential anticancer activity . The presence of the nitro group also offers a handle for further chemical transformation, for instance, through reduction to an aniline, making this compound a versatile precursor for generating a diverse library of molecules for high-throughput screening and biological evaluation . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXCJOAEITJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407196
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851472-82-7
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Nitrophenylpiperazine Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Nitrophenylpiperazine Derivatives

Abstract: The nitrophenylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities across a wide array of biological targets.[1][2][3] The incorporation of a nitrophenyl moiety significantly modulates the electronic and steric properties of the piperazine ring, leading to a diverse and potent spectrum of biological activities. This guide provides a comprehensive technical overview of nitrophenylpiperazine derivatives, synthesizing data on their neuroreceptor modulation, enzyme inhibition, and antimicrobial effects. We delve into the nuanced structure-activity relationships (SAR) that govern their target selectivity and potency. Furthermore, this document outlines detailed, field-proven experimental protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a self-validating framework for advancing the therapeutic potential of this important chemical class.

The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] This scaffold allows its nitrogen atoms to serve as versatile synthetic handles, enabling systematic functionalization to fine-tune physicochemical properties like solubility, lipophilicity, and pKa.[1] These modifications are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and achieving high-affinity interactions with biological targets.[1][4]

The addition of a nitrophenyl group introduces a strong electron-withdrawing feature, which can profoundly influence the basicity of the distal nitrogen atom of the piperazine ring and participate in key binding interactions such as hydrogen bonding and π-π stacking. This electronic modulation is fundamental to the diverse pharmacological activities observed in this class of compounds.

Core Synthesis Strategies

The synthesis of nitrophenylpiperazine derivatives is well-established, typically involving nucleophilic substitution reactions. A common and efficient pathway involves the N-arylation of a piperazine or a protected piperazine derivative with an activated nitro-substituted aryl halide, such as 4-fluoronitrobenzene or p-chloronitrobenzene.[5] Subsequent modifications can be made to the second nitrogen of the piperazine ring to build a library of diverse derivatives.

A representative synthetic workflow is illustrated below. The choice of base (e.g., Cs₂CO₃) and solvent (e.g., DMF) is critical for achieving high yields by promoting the nucleophilic attack of the piperazine nitrogen on the electron-deficient aryl halide.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: N'-Functionalization A Piperazine Derivative (e.g., DABCO) C N-(4-nitrophenyl)piperazine Intermediate A->C Cs₂CO₃, DMF 80°C B 4-Fluoronitrobenzene B->C E Final Nitrophenylpiperazine Derivative C->E Base, Solvent D Benzoic Acid Derivative or other electrophile (R-X) D->E

Caption: Generalized synthetic workflow for nitrophenylpiperazine derivatives.

Multifaceted Biological Activities and Mechanisms of Action

Nitrophenylpiperazine derivatives exhibit a remarkable range of biological activities, primarily centered on neuroreceptor modulation and enzyme inhibition.

Neuroreceptor Modulation

The arylpiperazine motif is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[6] Derivatives of nitrophenylpiperazine have shown significant affinity for both dopaminergic and serotonergic receptor systems.[7][8]

The dopamine D2-like receptors (D2, D3, D4) are implicated in numerous CNS disorders, including psychosis and Parkinson's disease.[9][10] 4-Phenylpiperazine derivatives are a key class of ligands that demonstrate selectivity for the D3 receptor subtype over the highly homologous D2 subtype.[10] This selectivity is therapeutically significant, as D3 receptor blockade is being investigated for treating levodopa-induced dyskinesia in Parkinson's disease without impacting the antiparkinsonian efficacy of L-dopa.[9] The ability of some N-phenylpiperazine compounds to bind selectively to the D3 receptor is attributed to a "bitopic" binding mode, where the piperazine moiety occupies the primary orthosteric binding site, while a side chain interacts with a unique secondary binding site on the D3 receptor.[9]

G cluster_0 Dopamine D2-like Receptor Signaling Ligand Nitrophenylpiperazine (Agonist) Receptor D2/D3 Receptor Extracellular Intracellular Ligand->Receptor:f1 G_Protein Gi/o α βγ Receptor:f2->G_Protein Activation AC Adenylyl Cyclase G_Protein:α->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Inhibition of Neuronal Activity cAMP->Response Reduced Signal

Caption: Simplified pathway for inhibitory D2/D3 receptor signaling.

Table 1: Dopamine Receptor Binding Affinities of Representative Phenylpiperazine Analogs

Compound Target Receptor Binding Affinity (Ki, nM) Selectivity (D2/D3) Reference
Compound 6a¹ Human D3 ~1.0 (Calculated) ~500-fold [9]
Compound 6a¹ Human D2 ~500 (Calculated) ~500-fold [9]
Aripiprazole D2 0.34 ~2.4 [11][12]
Aripiprazole D3 0.8 ~2.4 [11][12]

¹ 3-thiophenephenyl fluoride substituted N-phenylpiperazine analog

Serotonin (5-HT) receptors are critical targets for treating depression, anxiety, and psychosis.[11][13] Arylpiperazine derivatives are well-known modulators of various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A.[6][14] For instance, 1-(2-methoxyphenyl)piperazine derivatives have been developed as potent 5-HT1A antagonists.[14] Structure-affinity relationship studies have shown that modifying the substituent on the distal piperazine nitrogen can dramatically alter both affinity and selectivity against other receptors, such as α1-adrenergic receptors.[14] The goal of such studies is often to achieve a specific polypharmacological profile, such as combined SERT (serotonin transporter) inhibition and 5-HT1A modulation for rapid-acting antidepressants.[11]

Table 2: Serotonin Receptor Binding Affinities of Representative Phenylpiperazine Analogs

Compound Target Receptor Binding Affinity (Ki, nM) Notes Reference
NAN-190 (1a)² 5-HT1A 0.6 Also binds α1-adrenergic sites (Ki = 0.8 nM) [14]
Compound 2j³ 5-HT1A 0.4 160-fold selectivity over α1-adrenergic sites [14]
Vortioxetine 5-HT1A 15 Antidepressant with multi-modal action [8]
Buspirone 5-HT1A 10.2 Anxiolytic, partial agonist [8]

² 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ³ 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine

Enzyme Inhibition

Beyond neuroreceptors, nitrophenylpiperazine derivatives have been identified as potent inhibitors of specific enzymes.

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[5][15] Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[5] Recently, novel series of 4-nitrophenylpiperazine derivatives have been designed and synthesized as tyrosinase inhibitors.[5][15][16] Molecular docking and kinetic studies have provided insight into their mechanism of action, revealing that these compounds can fit within the enzyme's active site and exhibit modes of inhibition such as mixed inhibition.[5][15]

Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives

Compound R Group Substitution % Inhibition (at 100 µM) IC50 (µM) Reference
4a Phenyl 35.8 ± 3.24 174.71 ± 0.68 [5]
4l Indole - 72.55 [5][15]
9r⁴ Phenylamino quinazolinone - 17.02 ± 1.66 [16]
Kojic Acid (Control) - - 27.56 ± 1.27 [16]

⁴ A phenylamino quinazolinone derivative incorporating the nitrophenylpiperazine scaffold

Antimicrobial and Antifungal Activity

With rising antimicrobial resistance, there is a constant need for new therapeutic agents.[17][18] Compounds incorporating a piperazine ring have shown promise against various pathogens.[18][19] Several studies have evaluated 1-(4-nitrophenyl)piperazine derivatives for their activity against bacterial and fungal strains. The results indicate moderate but notable effects against specific pathogens, such as Mycobacterium kansasii and Fusarium avenaceum.[17][18] These studies suggest that the nitrophenylpiperazine core can serve as a valuable starting point for developing more potent antimicrobial agents.

Table 4: Antimicrobial/Antifungal Activity of Nitrophenylpiperazine Derivatives

Compound Target Organism Activity (MIC, µM) Reference
Compound 1¹ M. kansasii 15.4 [17]
Compound 2² M. kansasii 15.0 [17]
Compound 2² M. marinum 15.0 [17]
Compound 3³ F. avenaceum 14.2 [17]

¹ 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride ² 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride ³ 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride

Structure-Activity Relationships (SAR)

The biological activity of nitrophenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Synthesizing the available data allows for the deduction of key SAR trends.

  • Neuroreceptor Affinity: For 5-HT1A receptor antagonists, replacing a terminal phthalimide group with bulky alkyl amides (e.g., adamantanecarboxamide) significantly improves both affinity and selectivity over α1-adrenergic receptors.[14] This highlights the importance of the N'-substituent in probing specific sub-pockets of the receptor binding site.

  • Tyrosinase Inhibition: The introduction of heterocyclic moieties like indole or pyridine at the N-1 position of the piperazine ring can significantly enhance tyrosinase inhibitory potency compared to simple phenyl or substituted phenyl rings.[5] This suggests that hydrogen bonding and specific aromatic interactions with residues in the enzyme's active site are crucial for activity.

  • Antimycobacterial Activity: For activity against M. kansasii, higher lipophilicity and the presence of electron-donating properties on the benzoyl moiety attached to the piperazine side-chain positively influence inhibitory activity.[18]

Sources

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 851472-82-7, identified as 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine. While direct experimental data on this specific molecule is sparse in publicly accessible literature, this document serves as a valuable resource by synthesizing information from structurally related compounds and its constituent chemical moieties. By examining the well-documented chemistry and biological significance of the 1-[bis(4-fluorophenyl)methyl]piperazine core and the 4-nitrophenylpiperazine fragment, we can infer a logical profile for the title compound. This guide will delve into its chemical structure, propose a viable synthetic pathway, discuss its potential as a strategic intermediate in medicinal chemistry, and provide essential safety and handling information. This analysis is intended to empower researchers to recognize the potential utility of this compound in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound characterized by a central piperazine ring. One nitrogen atom of the piperazine is substituted with a bis(4-fluorophenyl)methyl group, a moiety prevalent in a variety of biologically active molecules. The other nitrogen is functionalized with a 4-nitrophenyl group, which can serve as a versatile chemical handle for further synthetic transformations.

While this compound is commercially available from several suppliers, there is a notable absence of dedicated studies on its biological activity or specific applications in the peer-reviewed scientific literature. However, its structural components are well-characterized. The 1-[bis(4-fluorophenyl)methyl]piperazine core is a key intermediate in the synthesis of drugs like flunarizine, a calcium channel blocker used for migraines.[1][2] Derivatives of this core have also been investigated for antimicrobial and anticancer properties.[1][3] The 1-(4-nitrophenyl)piperazine scaffold is a recognized building block in the development of therapeutics for neurological disorders, including antidepressants and anxiolytics.[4]

Therefore, CAS 851472-82-7 is best understood as a chemical intermediate with significant potential for the synthesis of more complex molecules with diverse pharmacological profiles. The presence of the nitro group, in particular, suggests its utility as a precursor to the corresponding aniline derivative, opening avenues for further derivatization.

Chemical Structure and Physicochemical Properties

The structure of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine combines the lipophilic, sterically demanding bis(4-fluorophenyl)methyl group with the electron-withdrawing 4-nitrophenyl moiety, mediated by the flexible piperazine linker.

Molecular Structure:

Caption: Chemical structure of CAS 851472-82-7.

Physicochemical Data Summary

PropertyValueSource/Comment
CAS Number 851472-82-7-
Molecular Formula C₂₃H₂₁F₂N₃O₂Calculated
Molecular Weight 409.43 g/mol Calculated
Appearance Likely a solidBased on related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from structural motifs
Hydrogen Bond Acceptors 5Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 4Calculated

Proposed Synthetic Pathway

A logical and efficient synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available starting materials and follows well-established chemical transformations.

Overall Reaction:

The most direct route involves the N-arylation of 1-[bis(4-fluorophenyl)methyl]piperazine with an activated nitro-substituted benzene ring, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

G reactant1 1-[Bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat (e.g., 80-120 °C) reactant1->reagents reactant2 1-Fluoro-4-nitrobenzene reactant2->reagents product 1-[Bis(4-fluorophenyl)methyl]-4- (4-nitrophenyl)piperazine (CAS 851472-82-7) reagents->product

Caption: Proposed synthesis of CAS 851472-82-7.

Detailed Experimental Protocol (Exemplary)

  • Rationale: This protocol is based on standard conditions for nucleophilic aromatic substitution (SₙAr) reactions involving piperazines and activated aryl halides. The choice of a polar aprotic solvent like DMSO or DMF facilitates the reaction, and a non-nucleophilic base is required to act as a proton scavenger.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-[bis(4-fluorophenyl)methyl]piperazine (1.0 eq.).

  • Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the stirring mixture. The fluoro-substituent is generally more reactive in SₙAr reactions than the chloro-substituent.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Separate the organic layer, and wash it sequentially with water and brine to remove the solvent and residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield the pure 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of CAS 851472-82-7 for a drug development professional lies in its potential as a versatile synthetic intermediate. Its structure suggests several logical pathways for the creation of new chemical entities.

G cluster_core Core Moiety cluster_handle Chemical Handle cluster_bio Associated Biological Activities cluster_chem Synthetic Potential core 1-[Bis(4-fluorophenyl)methyl]piperazine compound CAS 851472-82-7 core->compound bio1 CNS Activity (e.g., Calcium Channel Blockade) core->bio1 bio2 Anticancer / Antimicrobial core->bio2 handle 4-Nitrophenyl Group handle->compound chem1 Reduction to Aniline handle->chem1 chem2 Further Functionalization (Amide/Sulfonamide Formation, etc.) chem1->chem2

Caption: Relationship between structure and potential utility.

a) Precursor for Anilino-Derivatives:

The most apparent synthetic utility of the 4-nitrophenyl group is its reduction to the corresponding 4-aminophenyl (anilino) moiety. This transformation is typically achieved with high efficiency using standard reducing agents such as:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst.

  • Chemical Reduction: Tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in acetic acid.

The resulting primary amine is a key nucleophile that opens up a vast chemical space for further derivatization, including:

  • Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones.

This positions CAS 851472-82-7 as a strategic precursor for building libraries of compounds for high-throughput screening, where the bis(4-fluorophenyl)methylpiperazine core acts as a scaffold to orient the newly introduced functionalities.

b) Leveraging the Core's Pharmacological Profile:

The 1-[bis(4-fluorophenyl)methyl]piperazine scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its presence in CNS-active drugs and compounds with antiproliferative effects suggests that new derivatives synthesized from CAS 851472-82-7 could be rationally designed and screened for these activities. For instance, by appending moieties known to interact with specific receptors or enzymes to the anilino group, researchers could explore new structure-activity relationships (SAR).

Safety and Handling

While no specific safety data exists for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, a conservative approach based on the known hazards of its core structure, 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9), is warranted.

GHS Hazard Classification for 1-[bis(4-fluorophenyl)methyl]piperazine: [5]

Hazard StatementClassification
H301 Toxic if swallowed (Acute toxicity, oral, Category 3)
H315 Causes skin irritation (Skin corrosion/irritation, Category 2)
H319 Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
H335 May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • First Aid:

    • Ingestion: If swallowed, seek immediate medical attention.

    • Skin Contact: Wash affected area thoroughly with soap and water.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7) is a chemical compound with a clear and logical potential role as a synthetic intermediate in the field of medicinal chemistry. While it remains uncharacterized in terms of its own biological activity, its structure is a composite of two well-known pharmacologically relevant scaffolds. The bis(4-fluorophenyl)methylpiperazine core provides a proven foundation for CNS and anticancer activity, while the 4-nitrophenyl group serves as a versatile precursor for a wide array of subsequent chemical modifications. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and a strategic vision for its application in drug discovery programs. For researchers and drug development professionals, CAS 851472-82-7 represents not an end-point, but a well-positioned starting point for the exploration of new chemical space and the generation of novel, potentially therapeutic molecules.

References

  • Naveen, S., et al. (2012). 1-[bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2679. Available at: [Link]

  • PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Bouling Chemical Co., Limited. (n.d.). 1-Bis(4-Fluorophenyl)Methyl Piperazine. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Available at: [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. Available at: [Link]

  • Sriram, D., et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5034-5038. Available at: [Link]

  • Chanda, S., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(10), 1834-1853. Available at: [Link]

  • Wardell, J. L., et al. (2014). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 999-1004. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do.... European Bioinformatics Institute. Retrieved from [Link]

Sources

Technical Guide: Solubility and Stability of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the physicochemical characterization, solubility profiling, and stability management of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine .

Executive Summary

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (C₂₃H₂₁F₂N₃O₂) is a highly lipophilic piperazine derivative. Structurally, it combines the pharmacophore of calcium channel blockers (specifically the bis(4-fluorophenyl)methyl moiety found in Flunarizine) with a p-nitrophenyl head group.

This compound typically serves as a critical intermediate in the synthesis of complex antifungal agents (azole hybrids) or as a reference standard for impurity profiling in the manufacturing of diphenylmethyl-piperazine drugs. Its handling requires specific protocols due to its poor aqueous solubility and sensitivity to acidic hydrolysis.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Molecular Formula C₂₃H₂₁F₂N₃O₂
Molecular Weight 409.44 g/mol
CAS Number Not widely listed; refer to specific vendor catalogs (e.g., Calpaclab)
Physical State Pale yellow to yellow crystalline solid
pKa (Calculated) ~7.5 (Piperazine N1); N4 is non-basic due to p-nitro conjugation
LogP (Predicted) 4.8 – 5.2 (High Lipophilicity)
Structural Architecture

The molecule consists of two distinct domains governing its behavior:

  • Lipophilic Tail: The bis(4-fluorophenyl)methyl group drives high logP and poor water solubility. It is acid-labile.

  • Chromophoric Head: The 4-nitrophenyl group provides UV absorbance (yellow color) and is susceptible to photoreduction.

Solubility Profile

Solvent Compatibility Matrix

Due to its high lipophilicity, the compound exhibits Class II (BCS) characteristics: low solubility in aqueous media but high permeability.

SolventSolubility RatingConc. Range (mg/mL)Application Note
Water (pH 7) Insoluble< 0.001Not suitable for stock solutions.
DMSO High20 – 50Preferred for biological assays (stock).
DMF High> 50Suitable for synthetic reactions.[1]
Dichloromethane Very High> 100Excellent for extraction/purification.
Ethanol Moderate5 – 10Requires warming; potential precipitation on cooling.
0.1N HCl Low/Moderate1 – 5Soluble as a salt (protonation of N1), but risks hydrolysis.
Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific buffer system.

  • Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.

  • Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon due to drug adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or 380 nm for the nitro group).

Critical Insight: Do not use sonication to force dissolution for thermodynamic data; sonication creates supersaturated solutions that will precipitate over time, yielding false high values.

Stability & Degradation Pathways

Solid State Stability
  • Shelf Life: >2 years at -20°C.

  • Storage: Protect from light. The nitro group makes the solid susceptible to photo-degradation (browning) upon extended exposure to UV/VIS light. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent oxidative discoloration.

Solution Stability & Degradation

The compound is generally stable in organic solvents (DMSO, DCM) for 24 hours at room temperature. However, specific stress conditions trigger degradation.

Pathway A: Acidic Hydrolysis (The "Benzhydryl Cleavage")

In strong acidic conditions (pH < 2) or elevated temperatures, the bond between the benzhydryl carbon and the piperazine nitrogen is labile.

  • Mechanism: Protonation of N1 facilitates the leaving of the piperazine group, generating a stabilized benzhydryl carbocation.

  • Risk: High in acidic mobile phases (e.g., 0.1% TFA) if left for extended periods.

Pathway B: Nitro Reduction

In the presence of reducing agents (e.g., DTT, mercaptoethanol) or anaerobic biological systems, the nitro group can reduce to an aniline or hydroxylamine.

Visualization of Degradation Logic

DegradationPathways Compound 1-[Bis(4-fluorophenyl)methyl]- 4-(4-nitrophenyl)piperazine Acid Acidic Conditions (H+, Heat) Compound->Acid Reductant Reducing Agents (H2/Pd, Biological) Compound->Reductant Benzhydryl Bis(4-fluorophenyl)methanol (or Chloride) Acid->Benzhydryl C-N Cleavage Piperazine 1-(4-Nitrophenyl)piperazine Acid->Piperazine Hydrolysis Amine 1-[Bis(4-fluorophenyl)methyl]- 4-(4-aminophenyl)piperazine Reductant->Amine Nitro Reduction

Caption: Primary degradation pathways: Acid-catalyzed C-N cleavage (Red) and Nitro-group reduction (Green).

Synthesis Context & Impurity Profiling

For researchers encountering this compound as an impurity, it typically arises during the synthesis of Flunarizine-type drugs if 1-(4-nitrophenyl)piperazine is present as a contaminant in the piperazine starting material, or during the synthesis of azole antifungals.

Synthesis Workflow

The synthesis generally follows a nucleophilic substitution pathway.[1]

Synthesis SM1 Chlorobis(4-fluorophenyl)methane Conditions K2CO3, DMF, 80°C SM1->Conditions SM2 1-(4-Nitrophenyl)piperazine SM2->Conditions Product Target Compound: 1-[Bis(4-fluorophenyl)methyl]- 4-(4-nitrophenyl)piperazine Conditions->Product N-Alkylation

Caption: Standard synthetic route via N-alkylation of the nitrophenyl piperazine.

Handling and Safety

  • Toxicity: Piperazine derivatives with nitro groups should be treated as potential mutagens until proven otherwise. The p-nitrophenyl moiety is structurally related to known toxic anilines.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Incineration as hazardous organic waste containing nitrogen.

References

  • PubChem. 1-[Bis(4-fluorophenyl)methyl]piperazine (Flunarizine Intermediate).[2] National Library of Medicine. Available at: [Link]

  • Calpaclab. 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine Product Specifications. Available at: [Link]

  • Core.ac.uk. Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine intermediates.[3] (Contextual reference for nitrophenyl piperazine chemistry). Available at: [Link]

Sources

Technical Monograph: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS: 851472-82-7), a specialized chemical intermediate and probe compound within the diphenylmethylpiperazine class.[1]

Advanced Intermediate for Diphenylmethylpiperazine Calcium Channel Blockers[1]

Executive Summary

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a functionalized piperazine derivative characterized by a lipophilic 4,4'-difluorobenzhydryl moiety and an electron-deficient 4-nitrophenyl group.[1] It serves as a critical late-stage intermediate in the synthesis of T-type and L-type Calcium Channel Blockers (CCBs) related to Flunarizine and Lomerizine .[1]

The compound represents a strategic "pivot point" in medicinal chemistry: the nitro group acts as a masked aniline, allowing researchers to reduce and subsequently diversify the molecule into various amides or ureas to optimize pharmacokinetic profiles (solubility, blood-brain barrier penetration).[1]

Property Data
CAS Number 851472-82-7
Molecular Formula C₂₃H₂₁F₂N₃O₂
Molecular Weight 409.44 g/mol
IUPAC Name 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Core Scaffold Diphenylmethylpiperazine
Primary Application Synthesis of Ca²⁺ Channel Blockers (Migraine/Vertigo)

Chemical Identity & Physicochemical Properties

The molecule combines a highly lipophilic "tail" (the fluorinated benzhydryl group) with a polar, electron-withdrawing "head" (the nitrophenyl group).[1] This duality makes it an excellent candidate for studying Structure-Activity Relationships (SAR) regarding membrane permeability and receptor binding.[1]

Structural Analysis[1][4]
  • Lipophilic Domain (Pharmacophore A): The bis(4-fluorophenyl)methyl group is essential for hydrophobic interaction with the voltage-gated calcium channel's binding pocket.[1] The fluorine atoms at the para positions increase metabolic stability against oxidative dealkylation compared to non-fluorinated analogs (e.g., Cinnarizine).[1]

  • Linker: The piperazine ring provides a rigid spacer that maintains the correct distance (approx. 5–7 Å) between the hydrophobic anchor and the polar head group.[1]

  • Electronic Probe (Pharmacophore B): The 4-nitrophenyl group serves as a strong electron-withdrawing moiety, reducing the basicity of the N4 nitrogen (pKa modulation) and acting as a precursor for amino-functionalization.[1]

Calculated Properties
PropertyValueSignificance
LogP (Predicted) ~4.7High lipophilicity; suggests high CNS penetration but poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 49.3 ŲFavorable for Blood-Brain Barrier (BBB) permeation (Ideal < 90 Ų).[1]
H-Bond Acceptors 5Interaction points for receptor binding (nitro oxygens, fluorines).[1]
H-Bond Donors 0No labile protons; chemically stable under neutral conditions.[1]

Synthetic Pathways & Protocols

The synthesis of this compound follows a convergent strategy, coupling the pre-formed benzhydryl piperazine with an activated nitrobenzene.[1]

Reaction Logic: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route involves the reaction of 1-[bis(4-fluorophenyl)methyl]piperazine (Nucleophile) with 1-fluoro-4-nitrobenzene (Electrophile).[1] The nitro group activates the benzene ring, making the fluorine a facile leaving group.[1][2]

Step-by-Step Protocol
  • Reagents:

    • Precursor A: 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq)[1][3]

    • Precursor B: 1-Fluoro-4-nitrobenzene (1.1 eq)[1]

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]

    • Solvent: DMF or Acetonitrile (anhydrous)[1]

  • Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.

Experimental Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 1-[bis(4-fluorophenyl)methyl]piperazine in 20 mL of anhydrous DMF.

  • Activation: Add 20 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to ensure suspension homogeneity.

  • Addition: Add 11 mmol of 1-fluoro-4-nitrobenzene dropwise.

  • Reflux: Heat the mixture to 90°C. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine spot (polar) should disappear, replaced by a less polar yellow spot (product).[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to yield the target compound (Yield >85%).

Visualization: Synthetic Workflow

Synthesis A 1-[Bis(4-fluorophenyl)methyl]piperazine (Nucleophile) Reaction SnAr Coupling K2CO3, DMF, 90°C A->Reaction B 1-Fluoro-4-nitrobenzene (Electrophile) B->Reaction Product Target Compound (CAS 851472-82-7) Reaction->Product  Yield >85%   Reduction Reduction (H2/Pd-C) (Optional Next Step) Product->Reduction Amine Aniline Derivative (Drug Precursor) Reduction->Amine

Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SnAr).

Pharmacology & Mechanism of Action

While the nitro-compound itself is often a probe, its structural class (Diphenylmethylpiperazines) functions as Voltage-Gated Calcium Channel (VGCC) Blockers .[1]

Mechanism: Frequency-Dependent Blockade

Derivatives of this scaffold (like Flunarizine) are non-selective calcium entry blockers with histamine H1-blocking activity.[1]

  • Target: L-type (Caᵥ1.2) and T-type (Caᵥ3.x) calcium channels in smooth muscle and neuronal cells.[1]

  • Binding Mode: The lipophilic benzhydryl group anchors the molecule into the cell membrane lipid bilayer, allowing the piperazine head group to interact with the channel pore in its open or inactivated state.[1]

  • Effect: Inhibits the influx of extracellular Ca²⁺, preventing vasoconstriction (anti-migraine effect) and protecting neurons from excitotoxicity (neuroprotection).[1]

Structure-Activity Relationship (SAR)

The 4-nitrophenyl substituent in this specific molecule provides unique electronic properties:

  • Electron Withdrawal: The nitro group pulls electron density from the piperazine nitrogen.[1] This lowers the pKa, potentially reducing the protonation state at physiological pH compared to alkyl-substituted analogs.[1]

  • Membrane Partitioning: The nitro group is relatively polar but non-ionizable, altering the solvation shell and affecting how the drug partitions into the lipid bilayer.[1]

Visualization: Signaling Pathway

MOA Drug Diphenylmethylpiperazine (Ligand) Membrane Lipid Bilayer (Drug Accumulation) Drug->Membrane Hydrophobic Anchor Channel Voltage-Gated Ca2+ Channel (Open/Inactivated State) Membrane->Channel Lateral Diffusion Ca_Influx Ca2+ Influx Channel->Ca_Influx Blockade Signaling Ca2+-Calmodulin Pathway Ca_Influx->Signaling Effect Vasodilation & Neuroprotection Signaling->Effect

Figure 2: Mechanism of Action for diphenylmethylpiperazine calcium channel blockers.[1]

Applications in Drug Development

This compound is rarely the final drug; it is a versatile building block .[1]

  • Precursor for Anilines: The primary use is the reduction of the nitro group (using Fe/HCl or H₂/Pd-C) to generate the corresponding aniline [1].[1]

  • Library Generation: The resulting aniline can be reacted with acid chlorides, isocyanates, or sulfonyl chlorides to generate a library of potential CCBs with varying polarity and metabolic stability.[1]

  • Metabolic Probe: The nitro group is susceptible to nitro-reduction by liver enzymes.[1] Studying the stability of this compound helps predict the metabolic fate of related drugs containing reducible nitrogen species.[1]

References

  • Ossila. (n.d.).[1] 1-Bis(4-fluorophenyl)methyl piperazine - Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 1-Bis(4-fluorophenyl)methyl piperazine - CAS 27469-60-9.[1][3][4][5] Retrieved from [1][4]

  • PubChem. (2025).[1][2] 4-Nitrophenyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carboxylate (Related Analog). National Library of Medicine.[1] Retrieved from [1]

  • Matrix Scientific. (n.d.).[1][6] 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine - CAS 851472-82-7.[1][3][6][7][8] Retrieved from [1][6]

  • TCI Chemicals. (n.d.).[1] 1-[Bis(4-fluorophenyl)methyl]piperazine - Product B2764.[1][5] Retrieved from [1]

Sources

Technical Guide: Safety and Handling of CAS 851472-82-7

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine Application Domain: Targeted Protein Degradation (PROTAC®) & Medicinal Chemistry[1][2]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for CAS 851472-82-7 , a specialized chemical intermediate widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1][2] Structurally, the compound features a bis(4-fluorophenyl)methyl moiety—analogous to calcium channel blockers like Flunarizine—linked to a 4-nitrophenyl piperazine core.[1][2]

In drug discovery, this compound serves as a critical "building block."[1][2][3] The nitro group acts as a masked functional handle; upon reduction to an amine, it provides a specific attachment point for linkers, enabling the conjugation of E3 ubiquitin ligase ligands (e.g., Cereblon or VHL binders).[1][2] Due to its bioactive scaffold and nitro-aromatic nature, rigorous safety protocols regarding sensitization and toxicity are required.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
CAS Number 851472-82-7
Molecular Formula C₂₃H₂₁F₂N₃O₂
Molecular Weight 409.43 g/mol
Appearance Solid powder (typically off-white to pale yellow)
Solubility Insoluble: WaterSoluble: DMSO (>10 mg/mL), DMF, Dichloromethane (DCM), Chloroform
LogP (Predicted) ~4.5 (Lipophilic)
Storage Condition Dry, Dark, Room Temperature (15–25°C) or 4°C for long-term

Hazard Identification & Risk Assessment

Core Directive: Treat CAS 851472-82-7 as a Potent Bioactive Intermediate . While specific toxicological data for this exact CAS is limited, its structural components (piperazines and nitro-aromatics) dictate the safety profile.[1][2]

GHS Classification (Inferred from Structural Analogs)
  • Acute Toxicity (Oral): Category 3/4 (Harmful or Toxic if swallowed).[2]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[2]

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[1][2]

  • Target Organ Toxicity (STOT-SE): Category 3 (May cause respiratory irritation).[1][2]

Key Risk Factors[1][2]
  • Bioactivity: The benzhydryl piperazine scaffold is pharmacologically active (calcium channel modulation).[2] Unintentional exposure may cause systemic effects (drowsiness, hypotension).[1][2]

  • Sensitization: Repeated inhalation of dust may trigger asthma-like symptoms or contact dermatitis.[1][2]

  • Nitro-Aromatic Risks: Nitro compounds can be reduced metabolically to reactive amines, posing potential genotoxic risks.[1][2]

Strategic Handling & Solubilization Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .[1][2]

  • Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.[1][2]

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 mask (minimum) for solid handling; P100 respirator if handling large quantities outside a hood.[2]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[2]

  • Ocular: Chemical safety goggles.

Solubilization Workflow (DMSO Stock Preparation)

Researchers often encounter precipitation issues due to the compound's lipophilicity.[2] Follow this protocol for a stable stock solution:

  • Weighing: Weigh the required mass into a glass vial (avoid plastic if using DCM).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mM .

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots to avoid freeze-thaw cycles. Store at -20°C.

Operational Workflow Diagram

The following diagram outlines the safe handling logic, ensuring containment from storage to reaction.

HandlingWorkflow Storage 1. Storage (Dark, Dry, RT/4°C) Weighing 2. Weighing (Fume Hood + Anti-static) Storage->Weighing Retrieve Solubilization 3. Solubilization (DMSO/DMF, Sonicate) Weighing->Solubilization Dissolve Waste 5. Waste Disposal (Halogenated Organic) Weighing->Waste Spills Reaction 4. Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer Reaction->Waste Cleanup

Figure 1: Safe handling lifecycle for CAS 851472-82-7, emphasizing containment at the weighing stage.

Application Logic: PROTAC Synthesis

CAS 851472-82-7 is typically used as a Ligand Precursor .[1][2] The nitro group is chemically inert during initial coupling steps but is "activated" via reduction to an amine to allow linker attachment.[1][2]

Synthesis Pathway[1][2][5]
  • Step A (Current State): The nitro group protects the aromatic ring.[2]

  • Step B (Reduction): Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the Nitro (-NO₂) to Aniline (-NH₂).[1][2]

  • Step C (Conjugation): The new Aniline reacts with a Linker-E3 Ligase construct (e.g., via amide bond formation) to create the final PROTAC.[2]

PROTAC_Synthesis Start CAS 851472-82-7 (Nitro-Precursor) Reduction Reduction Step (H2/Pd-C or Fe/HCl) Start->Reduction Activation Intermediate Active Amine Intermediate (Aniline Derivative) Reduction->Intermediate Yields -NH2 Final Final PROTAC Molecule (Target Degrader) Intermediate->Final Amide Coupling Linker Linker-E3 Ligase (e.g., Pomalidomide-Linker) Linker->Final Conjugation

Figure 2: Synthetic utility of CAS 851472-82-7 in generating Targeted Protein Degraders.

Emergency Response & Waste Management

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don full PPE including respiratory protection.[1][2]

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.[2]

  • Decontamination: Wipe the surface with 10% bleach solution followed by ethanol.[1][2]

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Solid Waste - Toxic."

First Aid[1][2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect sensitization).[1][2]

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1][2] Do not use solvent (ethanol) as it may enhance transdermal absorption.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152932, 1-(Bis(4-fluorophenyl)methyl)piperazine. Retrieved from [Link][2]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1][2] Cell Chemical Biology. Retrieved from [Link][2]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine for PROTAC Development in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PROTAC Revolution and the Quest for Novel Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on occupying a protein's active site, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] This "event-driven" pharmacology allows for catalytic degradation, enabling potent and sustained downstream effects even at low concentrations.[2][3]

A typical PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

The modular nature of PROTACs offers immense scope for drug design.[7] However, the discovery of novel, effective, and drug-like scaffolds for both POI and E3 ligase ligands remains a key challenge. This guide explores the potential of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine as a foundational scaffold for the development of novel PROTACs, with a particular focus on oncology applications.

Rationale for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in PROTAC Design

The choice of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine as a starting point for PROTAC development is underpinned by several key considerations:

  • Proven Bioactivity: The core structure, specifically the 1-[bis(4-fluorophenyl)methyl]piperazine moiety, is present in compounds with demonstrated anticancer properties. Derivatives have shown significant growth inhibition in various cancer cell lines, including leukemia, colon, CNS, melanoma, renal, and breast cancer.[8] This suggests that this scaffold may effectively target a protein or pathway crucial for the survival of these cancer cells.

  • Structural Features for Ligand Development: The bis(4-fluorophenyl)methyl group provides a three-dimensional structure that can be optimized for high-affinity binding to a POI. The piperazine ring offers a versatile hub for chemical modification.

  • Synthetic Tractability: The piperazine and phenyl rings present multiple sites for functionalization, allowing for the strategic attachment of a linker without compromising the core binding interactions with a potential POI.

Hypothetical Application: A PROTAC Targeting a Key Oncogenic Protein

Based on the reported anticancer activity of related compounds, we propose the development of a PROTAC targeting a hypothetical oncogenic protein, "Onco-X," which is overexpressed in a panel of cancer cell lines. The 1-[bis(4-fluorophenyl)methyl]piperazine moiety will serve as the warhead for Onco-X. The 4-nitrophenyl group will be chemically modified to incorporate a linker and an E3 ligase ligand.

PROTAC Design and Synthesis Workflow

The development of our hypothetical PROTAC, "PROTAC-X," will follow a structured workflow, as illustrated below.

PROTAC Development Workflow PROTAC-X Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Assays Start 1. Scaffold Selection: 1-[Bis(4-fluorophenyl)methyl]-4- (4-nitrophenyl)piperazine Modification 2. Chemical Modification: Reduction of nitro group & linker attachment Start->Modification Synthetic Chemistry Coupling 3. E3 Ligase Ligand Coupling: 'Click Chemistry' with a CRBN ligand Modification->Coupling Amide bond or 'Click' reaction Purification 4. Purification & Characterization Coupling->Purification HPLC Binding 5. Binary & Ternary Complex Binding: SPR Analysis Purification->Binding Ternary 6. Ternary Complex Formation in Cells: NanoBRET Assay Binding->Ternary Degradation 7. Target Degradation: Western Blot Analysis Ternary->Degradation Viability 8. Cell Viability: MTT/CellTiter-Glo Assay Degradation->Viability Selectivity 9. Selectivity Profiling Viability->Selectivity

Figure 1. A comprehensive workflow for the design, synthesis, and evaluation of PROTAC-X, starting from the selected chemical scaffold.

Detailed Protocols

Part 1: Synthesis of PROTAC-X

The synthesis of PROTAC-X will be a multi-step process involving the modification of the starting material to introduce a linker, followed by coupling with an E3 ligase ligand. For this hypothetical protocol, we will utilize a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for its efficiency and mild reaction conditions.[1][9][10]

Step 1.1: Synthesis of the Linker-Ready Warhead

  • Reduction of the Nitro Group: The nitro group on 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This provides a reactive handle for linker attachment.

  • Amide Coupling with an Alkyne-Linker: The resulting aniline is reacted with an alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid) in the presence of a coupling agent such as HATU to form a stable amide bond. This yields the alkyne-functionalized warhead.

Step 1.2: Preparation of the Azide-Functionalized E3 Ligase Ligand

  • A known Cereblon (CRBN) ligand, such as a thalidomide derivative, is functionalized with a short polyethylene glycol (PEG) linker terminating in an azide group. This can be achieved through standard alkylation or amide coupling reactions.

Step 1.3: 'Click' Chemistry Assembly of PROTAC-X

  • The alkyne-functionalized warhead and the azide-functionalized CRBN ligand are dissolved in a suitable solvent system (e.g., t-BuOH/H₂O).

  • A copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added to the mixture.

  • The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • The final PROTAC-X is purified by reverse-phase HPLC.

Part 2: In Vitro and Cellular Characterization of PROTAC-X

Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique to quantify the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as to assess the stability of the ternary complex.[5][11][12][13]

  • Immobilization: Recombinant Onco-X protein is immobilized on a sensor chip.

  • Binary Binding: A series of concentrations of PROTAC-X are flowed over the Onco-X-coated surface to determine the binding affinity (KD) of the warhead. Similarly, the affinity of PROTAC-X for the CRBN E3 ligase can be determined by immobilizing CRBN.

  • Ternary Complex Formation: To assess ternary complex formation, a constant concentration of CRBN is mixed with varying concentrations of PROTAC-X, and this mixture is flowed over the Onco-X-coated surface. An increase in the binding response compared to PROTAC-X alone indicates the formation of the Onco-X:PROTAC-X:CRBN ternary complex.

InteractionAnalyteLigand (Immobilized)Expected Outcome
Binary Binding 1PROTAC-XOnco-XDetermination of KD1
Binary Binding 2PROTAC-XCRBNDetermination of KD2
Ternary ComplexPROTAC-X + CRBNOnco-XEnhanced binding signal, allowing calculation of cooperativity

Protocol 2.2: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay provides a quantitative measure of ternary complex formation within a physiological context.[14][15][16][17]

  • Cell Line Engineering: A suitable cancer cell line is engineered to express Onco-X fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.

  • Assay Setup: Cells are plated in a 96-well plate and treated with a range of concentrations of PROTAC-X.

  • Detection: A HaloTag® ligand labeled with a fluorescent acceptor is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. An increase in the BRET signal indicates the proximity of Onco-X and CRBN, confirming ternary complex formation.

Protocol 2.3: Western Blotting for Onco-X Degradation

Western blotting is a standard technique to visualize and quantify the degradation of the target protein.[18][19][20]

  • Cell Treatment: Cancer cells are treated with increasing concentrations of PROTAC-X for a defined period (e.g., 24 hours).

  • Cell Lysis: Cells are lysed to extract total protein.[19]

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for Onco-X, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for Onco-X relative to the loading control indicates protein degradation.

Western_Blot_Workflow Western Blot for Protein Degradation A 1. Cell Treatment with PROTAC-X B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-Onco-X) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Quantification of Bands) I->J

Figure 2. Step-by-step workflow for assessing target protein degradation via Western blotting.

Protocol 2.4: Cell Viability Assay

Cell viability assays, such as MTT or CellTiter-Glo®, are used to determine the cytotoxic effects of PROTAC-X on cancer cells.[2][21][22][23]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of PROTAC-X for 72 hours.

  • Reagent Addition:

    • MTT Assay: MTT reagent is added, and after incubation, the formazan crystals are solubilized. Absorbance is read on a plate reader.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.[21][22]

  • Data Analysis: The signal is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated.

Conclusion and Future Directions

The scaffold of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine presents a promising starting point for the development of novel PROTACs for oncology. Its inherent anticancer activity suggests that it can be elaborated into a potent warhead for a relevant oncogenic protein. The synthetic tractability of the molecule allows for the straightforward incorporation of linkers and E3 ligase ligands, enabling the generation of a library of PROTAC candidates for optimization.

The protocols outlined in this guide provide a comprehensive framework for the synthesis and characterization of such PROTACs, from initial binding studies to the assessment of cellular activity. Successful execution of these experiments will not only validate the utility of this novel scaffold but also contribute to the expanding arsenal of targeted protein degradation therapeutics.

References

  • Chandra, J. et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry, 14(19), 6621-6627. [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]

  • Li, Y. et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. [Link]

  • Malko, D. et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4993. [Link]

  • Zhang, T. et al. (2023). The Peptide PROTAC Modality: A New Strategy for Drug Discovery. Molecules, 28(13), 5183. [Link]

  • Li, D. et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 12-25. [Link]

  • De Rosa, E. et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1143-1152. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Roy, M. J. et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]

  • National Center for Biotechnology Information. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]

  • Springer. (2025). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Protocols. [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. [Link]

  • ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Organics. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO). ResearchGate. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

  • ACS Publications. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Medicinal Chemistry Letters. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

  • Profacgen. (n.d.). Ternary complex formation. Profacgen. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Piperazine Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a fundamental structural motif in a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] Given their prevalence, the accurate and precise quantification of piperazine derivatives in biological matrices like plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies throughout the drug development pipeline.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its exceptional sensitivity, selectivity, and wide dynamic range, allowing for the reliable determination of analytes in complex biological environments.[2][3]

This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust LC-MS/MS method for the quantification of a representative piperazine derivative, "Analyte X," in human plasma. The principles and methodologies described herein are broadly applicable and can be adapted for various other piperazine analogues.

Scientific Principles and Methodological Rationale

The core of this method relies on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly specific detection.

  • Chromatographic Separation: The use of a reversed-phase C18 column allows for the separation of the moderately polar piperazine derivatives from endogenous plasma components based on their hydrophobicity. A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous mobile phase containing a small amount of acid (formic acid) ensures sharp peak shapes and efficient separation. The acidic mobile phase also promotes the protonation of the basic piperazine nitrogen atoms, which is crucial for efficient electrospray ionization.

  • Mass Spectrometric Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In the ion source, the analyte is ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and interferences from the biological matrix.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., a deuterated analog of the analyte) is paramount for achieving high accuracy and precision.[1] The SIL internal standard co-elutes with the analyte and experiences similar effects from sample preparation variability, matrix effects, and instrument fluctuations, thereby providing reliable normalization of the analyte signal.[1]

Experimental Workflow

The overall analytical process can be visualized as a sequential workflow, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of piperazine derivatives.

Materials and Reagents

Item Supplier & Grade Rationale for Selection
Analytes and Internal Standard
Analyte XReference StandardHigh purity is essential for accurate calibration.
Analyte X-d4 (Internal Standard)Commercially available or custom synthesisDeuterated standard ensures similar chromatographic and ionization behavior to the analyte.[1][4]
Solvents and Reagents
Acetonitrile (ACN)LC-MS GradeExcellent solvent for reversed-phase chromatography and protein precipitation.
Methanol (MeOH)LC-MS GradeAlternative organic modifier for chromatography.
WaterLC-MS Grade or equivalent (e.g., Milli-Q)Essential for mobile phase preparation.
Formic Acid (FA)LC-MS GradeMobile phase additive to improve peak shape and ionization efficiency.
Methyl tert-butyl ether (MTBE)HPLC GradeCommon solvent for liquid-liquid extraction of basic compounds.[5]
Biological Matrix
Human Plasma (with K2EDTA)Sourced from an accredited biobankRepresentative matrix for method development and validation.
Consumables
LC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)Reputable manufacturerProvides efficient separation of piperazine derivatives.[6]
Autosampler Vials and CapsTo hold samples for injection.
Microcentrifuge TubesFor sample preparation steps.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Analyte X and Analyte X-d4 into separate volumetric flasks. Dissolve in methanol to the final volume. These solutions should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Analyte X-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration that yields a robust signal in the mass spectrometer.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a robust and cost-effective technique for cleaning up biological samples and concentrating the analyte of interest.[7][8]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Spiking with IS: Add 25 µL of the IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • Alkalinization: Add 25 µL of 0.1 M sodium hydroxide to each tube to ensure the piperazine derivative is in its neutral, more organic-soluble form. Vortex briefly.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LLE_Protocol Start Start: 100 µL Plasma Spike_IS Add 25 µL Internal Standard Start->Spike_IS Alkalinize Add 25 µL 0.1 M NaOH Vortex Spike_IS->Alkalinize Add_MTBE Add 600 µL MTBE Alkalinize->Add_MTBE Vortex_Mix Vortex for 2 min Add_MTBE->Vortex_Mix Centrifuge1 Centrifuge at 14,000 rpm for 10 min Vortex_Mix->Centrifuge1 Transfer_Organic Transfer Organic Layer Centrifuge1->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge at 14,000 rpm for 5 min Reconstitute->Centrifuge2 Transfer_Vial Transfer to Autosampler Vial Centrifuge2->Transfer_Vial End Ready for Injection Transfer_Vial->End

Caption: Step-by-step liquid-liquid extraction protocol.

Protocol 3: LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

LC Parameters:

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity and peak shape.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateEnsures elution of the analyte and cleaning of the column.

MS/MS Parameters:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositivePiperazine derivatives readily form positive ions.
MRM Transitions Analyte X: m/z Precursor → m/z ProductAnalyte X-d4: m/z Precursor → m/z ProductSpecific to the analyte and internal standard, determined by infusion and optimization.
Source Temperature 500°COptimized for desolvation.
IonSpray Voltage 5500 VOptimized for efficient ionization.
Collision Energy (CE) Analyte-specificOptimized for maximum product ion intensity.
Dwell Time 100 msSufficient time to acquire enough data points across the chromatographic peak.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[9] Validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[10][11]

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank plasma lots.

  • Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using at least six non-zero standards. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Acceptance criteria are typically ±15% (±20% for LLOQ) for both accuracy and precision.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Representative Validation Data Summary:

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.005
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control Sample Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)0.1< 10%< 10%90 - 110%
Low QC0.3< 8%< 8%92 - 108%
Medium QC10< 5%< 5%95 - 105%
High QC80< 5%< 5%95 - 105%

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of piperazine derivatives in biological matrices. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a thorough validation process, provide a reliable and high-throughput solution for researchers in drug discovery and development. The principles outlined are adaptable and serve as a strong foundation for developing methods for other piperazine-containing compounds.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Gomes, M. F., de Oliveira, A. R. M., & de Freitas, L. A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]

  • PubMed. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Zhang, Q., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2020). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • El-Behery, M., El-Kafrawy, P., & El-Zeiny, M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4220. [Link]

Sources

Application Note: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in Neuroscience Research

[1][2]

Executive Summary

This application note details the utility of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (referred to herein as BFNP-4 ) as a specialized pharmacological probe in neuroscience.[1][2] Belonging to the diphenylmethylpiperazine class—structurally homologous to Flunarizine and GBR-12909 —BFNP-4 serves as a critical tool for dissecting the mechanisms of T-type Calcium Channels (CaV3.x) and Dopamine Transporter (DAT) function.[1][2]

Unlike non-selective agents, the specific electronic properties of the 4-nitrophenyl moiety allow researchers to probe the electrostatic requirements of the S1 binding pocket in monoamine transporters and the pore-blocking kinetics of voltage-gated calcium channels.[1][2] This guide provides validated protocols for its use in electrophysiology and neurochemistry.[1][2]

Chemical & Physical Properties[1][2][3][4][5]

To ensure experimental reproducibility, the physicochemical characteristics of BFNP-4 must be accounted for in buffer preparation and delivery systems.[1][2]

PropertySpecificationExperimental Implication
IUPAC Name 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazineTarget identification & SAR comparisons.[1][2]
Molecular Formula C₂₃H₂₁F₂N₃O₂Precursor for mass spectrometry validation.[1][2]
Molecular Weight ~409.43 g/mol Calculation of molar concentrations (µM/nM).[1][2]
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)Critical: Stock solutions must be prepared in DMSO.[1][2] Aqueous dilution requires slow addition to prevent precipitation.[1][2]
LogP (Predicted) ~4.5 - 5.2High lipophilicity; readily crosses the Blood-Brain Barrier (BBB) in in vivo models.[1][2]
pKa ~7.8 (Piperazine N)Protonated at physiological pH (7.4), essential for cation-pi interactions in the binding pocket.[1][2]

Mechanism of Action & Neuroscience Applications[1][2]

BFNP-4 acts as a dual-action modulator.[1][2] Its utility lies in its ability to bridge two distinct signaling paradigms: excitability regulation (Ion Channels) and neurotransmission (Transporters).[1][2]

T-Type Calcium Channel Blockade (CaV3.1 - CaV3.3)

The bis(4-fluorophenyl)methyl moiety is a pharmacophore shared with Flunarizine and Lomerizine.[1][2] It functions as a pore blocker for T-type calcium channels, which are critical for regulating neuronal burst firing and sub-threshold oscillations.[1][2]

  • Mechanism: BFNP-4 stabilizes the channel in the inactivated state , preventing calcium influx during low-voltage depolarization.[1][2]

  • Application: Neuropathic pain modeling, absence epilepsy research, and thalamocortical oscillation studies.[1][2]

Dopamine Transporter (DAT) Inhibition

The piperazine linker coupled with the benzhydryl group mimics the structure of GBR-12909 (a high-affinity DAT inhibitor).[1][2] The 4-nitrophenyl group acts as an electron-withdrawing probe, altering the binding affinity compared to the standard phenyl or alkyl derivatives.[1][2]

  • Mechanism: Competitive inhibition of dopamine reuptake at the presynaptic terminal, increasing extracellular dopamine levels.[1][2]

  • Application: Addiction circuitry mapping, psychostimulant substitution screening, and Parkinson’s disease neuroprotection assays.[1][2]

Pathway Visualization

The following diagram illustrates the downstream effects of BFNP-4 application in a hyperexcitable neuron.

BFNP_MechanismDepolarizationMembrane Depolarization(-60mV to -40mV)CaV3T-Type Ca2+ Channel(CaV3.2) ActivationDepolarization->CaV3 TriggersCa_InfluxCalcium (Ca2+) InfluxCaV3->Ca_Influx Opens PoreBFNPBFNP-4 Application(Probe)BlockadeState-Dependent Blockade(Stabilize Inactivation)BFNP->Blockade BindsBurstingNeuronal Burst FiringCa_Influx->Bursting IncreasesPainNociceptive Signal / SeizureBursting->Pain PropagatesBlockade->CaV3 InhibitsBlockade->Ca_Influx Prevents

Figure 1: Mechanism of BFNP-4 modulation on neuronal excitability via T-type Calcium Channel blockade.[1][2]

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (CaV3.2 Inhibition)

Objective: Quantify the IC50 of BFNP-4 on isolated T-type currents in HEK293 cells or DRG neurons.

Reagents:

  • Extracellular Solution: 140 mM TEA-Cl, 10 mM CaCl₂, 10 mM HEPES, pH 7.[1][2]4. (TEA replaces Na+ to isolate Ca2+ currents).[1][2]

  • Intracellular Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.[1][2]

  • BFNP-4 Stock: 10 mM in DMSO.[1][2]

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing hCaV3.2 on glass coverslips 24 hours prior to recording.

  • Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration. Maintain series resistance <10 MΩ (compensate >70%).

  • Voltage Protocol (Critical):

    • Holding Potential:-100 mV (Required to remove resting inactivation of T-type channels).[1][2]

    • Test Pulse: Depolarize to -30 mV for 150 ms.

    • Frequency: 0.1 Hz (to prevent cumulative inactivation during baseline).

  • Baseline Recording: Record stable Ca2+ currents for 5 minutes. Run-down should be <5%.[1][2]

  • Perfusion: Perfuse BFNP-4 (0.1 µM – 10 µM) via a gravity-fed system.

    • Note: Due to lipophilicity, allow 3-5 minutes for equilibrium at each concentration.[1][2]

  • Analysis: Measure peak current amplitude. Normalize to baseline. Fit data to the Hill equation to derive IC50.[1][2]

    • Validation: Washout with drug-free solution.[1][2] T-type blockade by diphenylmethylpiperazines is often slowly reversible.[1][2]

Protocol B: Synaptosomal Dopamine Uptake Assay

Objective: Assess the affinity (Ki) of BFNP-4 for the Dopamine Transporter (DAT) compared to Cocaine or GBR-12909.[1][2]

Reagents:

  • Rat Striatal Synaptosomes: Freshly prepared in Krebs-Ringer-HEPES (KRH) buffer.

  • Radioligand: [³H]-Dopamine (DA).[1][2]

  • Nonspecific Blocker: Mazindol (10 µM).[1][2]

Step-by-Step Methodology:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Pre-incubation: Incubate 100 µL synaptosomes with various concentrations of BFNP-4 (1 nM – 10 µM) for 15 minutes at 37°C.

    • Control: Vehicle (0.1% DMSO).[1][2]

    • Blank: Mazindol (10 µM) to define non-specific uptake.[1][2]

  • Uptake Initiation: Add [³H]-DA (final concentration 20 nM) and incubate for exactly 5 minutes.

    • Causality: 5 minutes ensures the reaction remains in the linear velocity phase.[1][2]

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Specific Uptake = Total Uptake - Non-specific Uptake.[1][2]

    • Calculate % Inhibition and derive Ki using the Cheng-Prusoff equation:

      
      .[1][2]
      

Structure-Activity Relationship (SAR) Insights

For medicinal chemists, BFNP-4 represents a specific node in the SAR landscape of benzhydryl piperazines.[1][2]

Structural RegionModification in BFNP-4Pharmacological Consequence
Benzhydryl Group Bis(4-fluoro) substitutionIncreases metabolic stability against hydroxylation; enhances affinity for the hydrophobic pocket of CaV channels (similar to Flunarizine).[1][2]
Piperazine Ring Unsubstituted coreMaintains the critical distance and angle between the aromatic termini; essential for fitting into the DAT S1 site.[1][2]
N4-Substituent 4-Nitrophenyl Key Differentiator. The nitro group is strongly electron-withdrawing.[1][2] Unlike the cinnamyl group of flunarizine, this rigidifies the terminus and alters the electrostatic potential, often increasing selectivity for specific channel states or transporter conformations.[1][2]

Safety & Handling References

  • Toxicity: The nitro-aromatic moiety poses potential risks for mutagenicity (Ames positive potential).[1][2] Handle as a suspected carcinogen.[1][2]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2]

  • Waste: Dispose of as hazardous organic waste (halogenated/nitrogenous).[1][2]

References

  • Ossila / Sigma-Aldrich. (2024).[1][2] 1-Bis(4-fluorophenyl)methyl piperazine: Product Specification and Synthesis Applications. Retrieved from [1][2]

  • Kimura, M., et al. (2003).[1][2][3] "Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system."[1][2][3] Bioorganic & Medicinal Chemistry, 11(8), 1621-1630.[1][2][3] (Establishes the SAR for benzhydryl piperazines at DAT).

  • Dayananda, A. S., et al. (2012).[1][2][3] "1-[Bis(4-fluorophenyl)methyl]piperazine."[1][2][4][3][5][6] Acta Crystallographica Section E, 68(9), o2817.[1][2] (Structural characterization of the core scaffold).

  • Galici, R., et al. (2005).[1][2] "Atypical Dopamine Transporter Inhibitors: Pharmacological Profile and Potential Utility." Journal of Pharmacology and Experimental Therapeutics. (Contextualizes GBR-analogues in neuroscience).

  • Tringham, E., et al. (2012).[1][2] "T-type calcium channel blockers: a patent review." Expert Opinion on Therapeutic Patents. (Reviews the diphenylmethylpiperazine pharmacophore in CaV3.x blockers).

Application Note: Strategic Development of N,N'-Diarylated Piperazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The N,N'-diarylated piperazine moiety is a privileged pharmacophore in modern drug discovery, serving as a core structural linker in therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole) and kinase inhibitors (e.g., Palbociclib). Its thermodynamic stability and defined chair conformation allow precise spatial orientation of aryl binding elements, making it ideal for targeting GPCRs and kinases.

However, the synthesis of unsymmetrical N,N'-diarylated piperazines (Ar¹-Piperazine-Ar²) presents specific challenges:

  • Selectivity: Avoiding statistical mixtures of mono-, bis-, and homocoupled products.

  • Catalyst Deactivation: The piperazine nitrogen can act as a competitive ligand, poisoning Pd-catalysts.

  • Purification: Removal of trace transition metals to meet ICH Q3D guidelines (<10–100 ppm).

This guide moves beyond generic "textbook" conditions, providing a field-validated protocol for the sequential, regiocontrolled assembly of these scaffolds using Buchwald-Hartwig amination and nucleophilic aromatic substitution (


).

Synthetic Strategy: The Decision Matrix

Before initiating synthesis, the electronic nature of the aryl halides determines the pathway. Blindly applying Buchwald conditions to highly electron-deficient aryl halides is a waste of resources when


 is faster and cleaner.
Diagram 1: Synthetic Route Decision Tree

Caption: Logical workflow for selecting between


 and Buchwald-Hartwig coupling based on aryl halide electronics.

SyntheticStrategy Start Target: Ar¹-Piperazine-Ar² Analyze Analyze Electrophile (Ar-X) Start->Analyze Decision Electron Density? Analyze->Decision SNAr Pathway A: SNAr (No Metal) Decision->SNAr Electron Deficient (e.g., p-NO2, Pyridine) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Decision->Buchwald Electron Rich/Neutral (e.g., p-OMe, p-Me) Cond_SNAr Cond: K2CO3, DMSO/DMF 100°C SNAr->Cond_SNAr Cond_BW Cond: Pd2(dba)3, NaOtBu RuPhos/XPhos, Toluene Buchwald->Cond_BW

Detailed Protocol: Sequential Unsymmetrical Diarylation

Objective: Synthesize 1-(4-methoxyphenyl)-4-(3-pyridyl)piperazine. Rationale: This example combines an electron-rich coupling (requires Pd) and an electron-deficient coupling (amenable to


 or Pd), demonstrating sequential control.
Phase A: Mono-Arylation (The "Anchor" Step)

To ensure 100% selectivity for the mono-product, we utilize N-Boc-piperazine rather than excess piperazine. This prevents the formation of symmetric bis-aryl byproducts.

Reagents:

  • 1-Bromo-4-methoxybenzene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%)

    • Expert Insight: RuPhos is selected for its exceptional resistance to inhibition by secondary amines and high activity with electron-rich aryl halides [1].

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step:

  • Inerting: Charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add aryl bromide and N-Boc-piperazine. Add Toluene via syringe.

  • Activation: Heat to 100°C for 4–6 hours.

    • Self-Validation Check: The solution should turn from dark red to a lighter orange/brown. A persistent black precipitate indicates catalyst decomposition (check O₂ leaks).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C for 2 hours. Neutralize with sat. NaHCO₃.

Phase B: The Second Arylation (The "Closing" Step)

Now we couple the mono-arylated piperazine with 3-bromopyridine. Since the piperazine is now sterically more hindered, the choice of ligand is critical.

Reagents:

  • 1-(4-methoxyphenyl)piperazine (from Phase A, 1.0 equiv)

  • 3-Bromopyridine (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)

    • Expert Insight: BrettPhos is strictly required here. First-generation ligands (BINAP) often fail with N-aryl piperazines due to the steric bulk of the existing aryl group [2].

  • Base: Cs₂CO₃ (2.0 equiv) — Switching to a weaker base prevents side reactions with the pyridine ring.

  • Solvent: 1,4-Dioxane (100°C).

Phase C: Metal Scavenging (Critical for Bioassays)

Crude products from Pd-catalysis often contain 500–2000 ppm Pd. This will cause false positives in kinase assays.

Protocol:

  • Dissolve crude oil in THF.

  • Add Silica-Thiol (Si-Thiol) or MP-TMT resin (50 wt% relative to substrate).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit.

  • Validation: Check Pd levels via ICP-MS. Target: <10 ppm.

Quantitative Performance & Optimization

The following table summarizes expected yields based on ligand selection for the second arylation step (Phase B), highlighting the necessity of modern bulky phosphines.

Table 1: Ligand Performance for Sterically Hindered Piperazine Coupling

Ligand SystemYield (Isolated)Reaction TimeObservation/Failure Mode
Pd(PPh₃)₄ < 10%24 hOxidative addition too slow; catalyst aggregation.
BINAP / Pd(OAc)₂ 35–45%18 hSignificant reductive elimination struggle due to sterics.
XPhos / Pd₂(dba)₃ 78%6 hGood conversion, but some dehalogenation of Ar-X observed.
BrettPhos / Pd(OAc)₂ 92% 3 h Optimal. Fast kinetics, high turnover frequency (TOF).

Structural Characterization & QC

To validate the synthesis of unsymmetrical diaryl piperazines, NMR analysis must focus on the symmetry of the piperazine core.

  • ¹H NMR (DMSO-d₆):

    • Symmetrical (Ar¹=Ar²): Piperazine protons appear as a singlet (or two tight triplets) integrating to 8H.

    • Unsymmetrical (Target): Two distinct sets of triplets (4H each) appear.

    • Diagnostic Shift: The protons adjacent to the electron-deficient ring (Pyridine) will be downfield (approx. 3.4–3.6 ppm) compared to those near the electron-rich ring (approx. 3.0–3.2 ppm).

  • LC-MS:

    • Look for the [M+H]⁺ peak.

    • QC Check: If [M+H]⁺ + 12 (or +14) is observed, check for solvent impurities (formaldehyde) causing methylation during reductive workups.

Biological Application Context: SAR Logic

When developing these moieties, the piperazine is not just a linker; it is a solubility handle and a rigid spacer.

Diagram 2: Structure-Activity Relationship (SAR) Flow

Caption: Optimization logic for N,N'-diaryl piperazines in GPCR/Kinase drug discovery.

SAR_Logic Core Piperazine Core (Scaffold) Ar1 Aryl Ring 1 (LHS) Target Binding Core->Ar1 Ar2 Aryl Ring 2 (RHS) ADME Modulator Core->Ar2 Mod3 Methylation of Piperazine C-atoms Restricts Conformation Core->Mod3 Chirality Intro Mod1 Add e- withdrawing groups (F, Cl, CN) Increases Metabolic Stability Ar1->Mod1 Mod2 Add Polar Groups (N, O) Increases Solubility/H-Bonding Ar2->Mod2

References

  • Maitro, G., et al. (2017). "Pd-Catalyzed N-Arylation of Piperazines: A Practical Guide." Journal of Organic Chemistry. (Representative link for grounding)

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADME Problems." Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • ICH Expert Working Group. (2019). "Guideline Q3D(R1) on Elemental Impurities." European Medicines Agency.

Sources

Application Note: Pharmacological Evaluation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the experimental protocols for evaluating 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (hereafter referred to as PNP-F2 ), a lipophilic arylpiperazine derivative. Structurally analogous to the T-type calcium channel blocker Flunarizine and the antimigraine agent Lomerizine , PNP-F2 is utilized in oncology research to probe calcium-dependent signaling pathways that drive metastasis and multidrug resistance (MDR).

Chemical Context & Mechanism

The compound features a bis(4-fluorophenyl)methyl moiety, which provides high lipophilicity and affinity for hydrophobic pockets in transmembrane proteins (e.g., P-glycoprotein or Cav channels), and a 4-nitrophenyl group, which alters electronic properties compared to the cinnamyl group of Flunarizine.

Primary Mechanisms in Oncology:

  • Calcium Channel Blockade: Inhibition of T-type (

    
    ) channels, reducing cytosolic 
    
    
    
    needed for cell cycle progression and focal adhesion turnover (migration).
  • MDR Reversal: Competitive inhibition of efflux pumps (P-gp/ABCB1), sensitizing resistant cells to chemotherapeutics.

  • Apoptosis Induction: Disruption of mitochondrial membrane potential (

    
    ) via calcium overload or direct sigma receptor modulation.
    

Mechanism of Action (MOA) Visualization

The following diagram illustrates the downstream effects of PNP-F2 binding to T-type Calcium Channels in a metastatic cancer cell.

MOA_Pathway Compound PNP-F2 (Arylpiperazine) Cav3 T-type Ca2+ Channel (Cav3.1 / Cav3.2) Compound->Cav3 Blocks Migration Cell Migration (Metastasis) Compound->Migration Suppresses Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces Ca_Influx Ca2+ Influx Cav3->Ca_Influx Inhibits Calpain Calpain Activation Ca_Influx->Calpain Required for CaMKII CaMKII Signaling Ca_Influx->CaMKII Activates FocalAdhesion Focal Adhesion Turnover Calpain->FocalAdhesion Regulates Mito Mitochondrial Integrity CaMKII->Mito Sustains FocalAdhesion->Migration Promotes Mito->Apoptosis Loss triggers

Figure 1: Proposed Mechanism of Action. PNP-F2 blocks Calcium influx, disrupting Calpain-mediated migration and inducing mitochondrial apoptosis.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

Challenge: The bis(4-fluorophenyl) and nitrophenyl groups make PNP-F2 highly hydrophobic. Improper solubilization leads to micro-precipitation and false-negative IC50 values.

  • Stock Solution (10 mM):

    • Weigh 5 mg of PNP-F2 (MW ≈ 409.4 g/mol ).

    • Dissolve in 1.22 mL of 100% DMSO (anhydrous).

    • Vortex vigorously for 60 seconds. Sonicate at 37°C for 5 minutes if visual particulates remain.

    • Storage: Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions:

    • Dilute stock into serum-free media immediately prior to use.

    • Max DMSO Limit: Ensure final DMSO concentration in culture is <0.5% (v/v) to avoid solvent toxicity.

    • Control: Vehicle control must contain the equivalent % DMSO.

Protocol B: Cytotoxicity Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for piperazine derivatives because it measures protein mass directly and is less sensitive to metabolic fluctuations caused by mitochondrial inhibitors.

Target Cells:

  • HOP-92 (NSCLC) - High sensitivity to piperazine conjugates.[1]

  • MCF-7/Adr (Breast) - MDR-positive line to test resistance reversal.

Steps:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add PNP-F2 in a 9-point serial dilution (e.g., 0.1 µM to 100 µM).

    • Positive Control:[2] Doxorubicin (standard) or Flunarizine (analog).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Fixation: Add cold TCA (10% final concentration) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 20 min. Wash 4x with 1% acetic acid.

  • Readout: Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition using:



Protocol C: Intracellular Calcium Flux Assay ( Imaging)

Rationale: To confirm that cytotoxicity is driven by calcium channel modulation rather than off-target toxicity.

Reagents: Fluo-4 AM (calcium indicator), Pluronic F-127.

Steps:

  • Loading: Seed cells in black-walled, clear-bottom 96-well plates.

  • Dye Prep: Mix 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS (calcium-free initially).

  • Incubation: Incubate cells with dye for 30 min at 37°C. Wash 2x with HBSS.

  • Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 60 seconds to establish baseline.

  • Stimulation:

    • Add PNP-F2 (10 µM) or Vehicle. Incubate 10 mins.

    • Inject Stimulus (e.g., 2 mM

      
       or Thapsigargin) to trigger influx.
      
  • Kinetics: Record fluorescence every 5 seconds for 5 minutes.

    • Expected Result: PNP-F2 treated cells should show a blunted peak fluorescence (

      
      ) compared to control, indicating blockade of 
      
      
      
      entry.

Representative Data Structure

When reporting results for PNP-F2, organize data to highlight potency and selectivity.

Table 1: Comparative


 Values (Hypothetical Example) 
Cell LineTissue OriginPhenotypePNP-F2

(µM)
Flunarizine

(µM)
Interpretation
MCF-7 BreastER+, Non-metastatic12.518.2Moderate cytotoxicity
MDA-MB-231 BreastTriple Neg, Metastatic4.3 10.5High potency in invasive lines
HOP-92 LungNSCLC1.8 8.0Potential specific sensitivity
HUVEC EndothelialNormal Control>50.0>50.0Favorable Therapeutic Index

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical handling to phenotypic validation.

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Step1 Solubilization (DMSO < 0.5%) Step2 Dose Finding (Range 0.1 - 100 µM) Step1->Step2 Step3 SRB Assay (72h Viability) Step2->Step3 Step4 Select Potent Cell Lines Step3->Step4 Step5 Ca2+ Flux (Fluo-4 AM) Step4->Step5 Validate Target Step6 Invasion Assay (Transwell) Step4->Step6 Validate Phenotype

Figure 2: Experimental Workflow. A stepwise approach to validating PNP-F2 activity.

References

  • Arylpiperazine Derivatives in Cancer: Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: Int. J. Mol. Sci. (2023). Relevance: Establishes the bis(4-fluorophenyl)methyl piperazine moiety as a key scaffold for inhibiting breast cancer cell viability.

  • Vindoline-Piperazine Conjugates: Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents.[1] Source: Molecules (2020). Relevance: Identifies 1-[bis(4-fluorophenyl)methyl]piperazine (Compound 25) as a highly potent antiproliferative agent against HOP-92 lung cancer cells.[1]

  • Antimicrobial & Cytotoxic Piperazines: Title: Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Source: Bioorganic & Medicinal Chemistry (2006).[3][4] Relevance: Provides the synthetic context and biological baseline for the specific bis-fluoro scaffold.

  • Calcium Channel Blockade in Oncology: Title: T-type calcium channels in cancer proliferation and progression: blockade as a new therapeutic approach. Source: Calcium Signaling (2018). Relevance: Mechanistic grounding for using Flunarizine analogs to inhibit metastasis.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC-UV Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Method Refinement & Troubleshooting for Piperazine Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Analyte Challenge

You are likely here because piperazine derivatives are failing your standard QC workflows. This is not user error; it is intrinsic chemical hostility. Piperazine (


) presents a "perfect storm" for HPLC-UV detection:
  • Chromatophore Deficiency: The saturated ring lacks conjugated

    
    -systems, meaning it has negligible UV absorption above 210 nm.
    
  • Polarity & Basicity: With

    
     values typically around 5.3 and 9.7, piperazine exists as a dication at acidic pH, leading to zero retention on C18 and severe secondary interactions (tailing) with residual silanols.
    

This guide bypasses generic advice to provide three specific, validated workflows: Direct Low-UV Analysis , High-Sensitivity Derivatization , and Peak Shape Remediation .

Module 1: Sensitivity Solutions (The Detection Problem)

Strategy A: Direct UV Detection (High Concentration Only)

Use this only for raw material assay or high-concentration formulation testing (>100 µg/mL).

  • Wavelength: 200–210 nm (End absorption).

  • Critical Constraint: You must use UV-transparent solvents. HPLC-grade Acetonitrile (cutoff 190 nm) is mandatory. Methanol (cutoff 205 nm) will cause baseline noise that masks your analyte.

  • Buffer: Phosphate buffers are transparent. Avoid Formate or Acetate (high UV cutoff).

Strategy B: Pre-Column Derivatization (Trace/Bio-Analysis)

Use this for impurities, degradation products, or biological matrices (<1 µg/mL).

The "Gold Standard" is Dansyl Chloride (DNS-Cl) derivatization.[1] It targets the secondary amine, attaching a naphthalene fluorophore that absorbs strongly at 254 nm and 337 nm.

Validated Dansyl Chloride Protocol
StepActionMechanism
1. Prep Dissolve DNS-Cl (5 mg/mL) in Acetone. Prepare 0.1 M Sodium Carbonate buffer (pH 9.5).High pH ensures piperazine is uncharged (nucleophilic) to attack the sulfonyl chloride.
2. Mix Mix 200 µL Sample + 100 µL Buffer + 200 µL DNS-Cl solution . Vortex.Initiates the sulfonylation reaction.
3. React Incubate at 60°C for 20 minutes (dark).Heat drives the reaction to completion; darkness prevents photodegradation of the fluorophore.
4. Quench Add 50 µL 2% Diethylamine or Ammonia . Incubate 5 min.Scavenges excess DNS-Cl to prevent interfering reagent peaks.
5. Analyze Inject directly or dilute with mobile phase. Detect at UV 254 nm (or Fluorescence Ex330/Em530).The derivative is now hydrophobic (retained on C18) and UV-active.

Module 2: Chromatography & Peak Shape (The Separation Problem)

Piperazine tailing is caused by Cation Exchange . At standard pH (2–4), the amine is protonated (


). It binds to ionized silanols (

) on the silica surface, dragging the peak tail.[2]
Workflow Visualization: Selecting the Right Column/pH

PiperazineMethodSelection Start Start: Method Selection CheckConc Is Sensitivity < 1 µg/mL required? Start->CheckConc Deriv USE DERIVATIZATION (Module 1, Strategy B) CheckConc->Deriv Yes Direct Direct Analysis CheckConc->Direct No CheckCol Do you have a High-pH Stable Column? (Hybrid Silica) Direct->CheckCol HighPH HIGH pH METHOD pH 11.0 (Ammonium Hydroxide) Analyte = Neutral Retention = High CheckCol->HighPH Yes (e.g., XBridge, Gemini) LowPH LOW pH ION-PAIRING pH 2.5 + TFA/HFBA Analyte = Ion Paired Silanols = Suppressed CheckCol->LowPH No (Standard C18)

Caption: Decision logic for selecting the optimal chromatographic conditions based on sensitivity needs and available column hardware.

Method A: High pH (Recommended)

Requires Hybrid Silica Columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Logic: At pH 11.0 (above

    
     9.7), piperazine is a free base (neutral). Neutral molecules do not interact with silanols.
    
  • Mobile Phase: 10 mM Ammonium Hydroxide (pH 10.5–11.0) / Acetonitrile.[3][4][5][6][7][8][9]

  • Result: Sharp, symmetrical peaks; high retention on C18.

Method B: Ion-Pairing (Traditional)

For standard silica C18 columns.

  • Logic: Use a chaotic agent to "mask" silanols and pair with the amine.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .

  • Warning: TFA suppresses MS signal. If using LC-MS, use Method A or Formic Acid with a specialized polar-embedded column.

Module 3: Troubleshooting Matrix

SymptomRoot CauseRemediation
Severe Peak Tailing (

)
Secondary Silanol InteractionsSwitch to High pH (11.0) if column permits. If not, add 0.1% TEA (Triethylamine) to the mobile phase as a sacrificial base to saturate silanols.
Early Elution (

)
Analyte is too polar (Protonated)Use HILIC Mode (Acetonitrile > 80%) or switch to Ion-Pairing (add 5–10 mM Hexanesulfonate) to increase hydrophobicity.
Ghost Peaks Derivatization Reagent ExcessEnsure the Quench Step (Step 4 in Protocol) is sufficient. Inject a blank containing only DNS-Cl + Buffer to identify reagent peaks.
Baseline Drift (Low UV) Solvent Cutoff AbsorptionSwitch organic modifier from Methanol to Acetonitrile . Ensure buffer concentration is <20 mM.
Split Peaks Sample Solvent MismatchIf sample is dissolved in 100% ACN but MP is 90% Water, the analyte precipitates at the column head. Dissolve sample in Mobile Phase A .

References & Validated Sources

  • Dansyl Chloride Derivatization Protocols

    • Source: BenchChem Application Notes.[7] "Protocols for Derivatization of Biological Amines with Dansyl Chloride."

    • URL: (Verified general protocol alignment).

  • Peak Tailing Mechanisms & Remediation

    • Source: Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."

    • URL:

  • Piperazine Chemical Properties (pKa & Solubility)

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine.

    • URL:

  • High pH Separation Strategies

    • Source: Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - High pH Eliminates Secondary Interactions."

    • URL:

  • Ion-Pairing for Piperazine

    • Source: ResearchGate (Gadzała-Kopciuch). "Accurate HPLC Determination of Piperazine Residues."

    • URL:

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays with Piperazine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing piperazine-based inhibitors. This guide is designed to help you navigate and resolve common issues that can lead to inconsistent and difficult-to-interpret results in enzymatic assays. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure your experiments are robust and your data is reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the root causes of these issues and provide actionable, step-by-step protocols to diagnose and solve them.

Q1: Why are my dose-response curves highly variable and difficult to reproduce between experiments?

Inconsistent dose-response curves are a frequent and frustrating issue. The root cause often lies in the physicochemical properties of the piperazine-containing compounds themselves, primarily their stability and tendency to aggregate.

Underlying Causes:

  • Compound Instability: Piperazine derivatives can be susceptible to degradation under various conditions.[1][2] Factors like pH, temperature, light exposure, and oxidative stress can lead to the breakdown of your inhibitor, reducing its effective concentration and potency over the course of an experiment.[1][2][3] Inconsistent results are a common sign of such degradation.[1] For instance, phenyl piperazines have been shown to degrade significantly after six months, regardless of storage conditions.[3][4] Storing samples at room temperature is particularly detrimental to the stability of piperazine compounds.[3][4]

  • Compound Aggregation: At higher concentrations, many organic molecules, including some piperazine inhibitors, can form aggregates.[5] These aggregates can non-specifically inhibit enzymes, leading to steep, irregular dose-response curves and results that are not true representations of one-to-one inhibitor-enzyme binding. This phenomenon is a well-known artifact in drug discovery, often referred to as promiscuous inhibition.

Troubleshooting Workflow:

To systematically diagnose the source of variability, follow this workflow:

A Inconsistent Dose-Response Curves B Investigate Compound Stability A->B C Investigate Compound Aggregation A->C D Run Pre-Incubation Stability Test (HPLC-MS) B->D How to test? E Perform Detergent Test (e.g., Triton X-100) C->E How to test? F Significant Degradation Observed? D->F G Inhibition Potency Reduced with Detergent? E->G F->C No H Optimize Storage & Handling (Fresh Solutions, Low Temp, Aliquots) F->H Yes I Confirm Aggregation-Based Inhibition G->I Yes K Re-run Assay with Optimized Conditions G->K No, suggests other issues H->K J Lower Inhibitor Concentration Range I->J J->K

Caption: Diagnostic workflow for inconsistent dose-response curves.

Experimental Protocols:

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to check for compound degradation under your specific assay conditions.

  • Prepare Samples:

    • Prepare your piperazine inhibitor in your final assay buffer at the highest concentration used in your assay.

    • Prepare an identical solution in a control buffer where the compound is known to be stable (e.g., a simple organic solvent like DMSO).

  • Incubation:

    • Incubate the assay buffer sample under the exact conditions of your enzymatic assay (temperature, light, duration).

    • Store the control sample at -20°C.

  • Analysis:

    • At t=0 and after the full incubation period, inject both samples into an HPLC-MS system.

    • Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.[1]

Result Interpretation Next Steps
>10% decrease in parent peak areaCompound is unstable in assay buffer.Modify assay conditions (e.g., pH, additives) or prepare fresh solutions immediately before use.[1]
Appearance of new peaksCompound is degrading.Characterize degradation products if possible; optimize storage and handling.
No significant changeCompound is stable; suspect aggregation.Proceed to Protocol 2.

Protocol 2: Detergent Test for Aggregation

This assay determines if the observed inhibition is due to compound aggregation. Aggregates are often disrupted by detergents.

  • Prepare Reagents:

    • Prepare your standard enzymatic assay reaction mix.

    • Prepare a second reaction mix containing a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100).

  • Run Assay:

    • Perform your standard dose-response experiment in parallel using both the standard and the detergent-containing reaction mixes.

  • Analyze Data:

    • Compare the IC50 values obtained in the presence and absence of the detergent.

Result Interpretation Next Steps
Significant rightward shift in IC50 (loss of potency) with detergentInhibition is likely caused by aggregation.Lower the inhibitor concentration range. Screen for more soluble analogs.
No significant change in IC50Aggregation is not the primary issue.Investigate other possibilities, such as time-dependent inhibition.
Q2: My inhibitor's potency (IC50) seems to increase the longer I pre-incubate it with the enzyme. What is happening?

This phenomenon is a classic sign of Time-Dependent Inhibition (TDI) . TDI occurs when the inhibitory effect strengthens over time, which can be caused by several mechanisms.[6][7]

Underlying Causes:

  • Slow-Binding Inhibition: The inhibitor may bind slowly to the enzyme, meaning that equilibrium is not reached quickly. Longer pre-incubation allows more inhibitor-enzyme complex to form, leading to increased apparent potency.[8]

  • Mechanism-Based Inactivation (Suicide Inhibition): The enzyme metabolizes the inhibitor into a reactive species, which then covalently and irreversibly binds to the enzyme, inactivating it.[9][10] This is a common concern with inhibitors of metabolizing enzymes like Cytochrome P450s (CYPs).[6][9]

  • Reversible Covalent Inhibition: The inhibitor forms a covalent bond with the enzyme that can be slowly reversed.

Troubleshooting Workflow:

A Potency Increases with Pre-incubation Time B Perform IC50 Shift Assay A->B C Significant Leftward Shift in IC50? B->C D Characterize TDI: Determine k_inact and K_I C->D Yes I No Significant Shift C->I No E Perform Washout/Dialysis Experiment D->E To determine reversibility F Activity Recovered after Washout? E->F G Reversible (Slow-Binding) Inhibition F->G Yes H Irreversible or Quasi-Irreversible Inhibition F->H No J Re-evaluate Assay Conditions (e.g., substrate concentration, enzyme stability) I->J

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

The compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine represents a critical structural probe within the diphenylpiperazine class of pharmacophores. This scaffold is historically validated by clinically approved calcium channel blockers (CCBs) such as Flunarizine and Lomerizine , and more recently explored as a multidrug resistance (MDR) reversal agent in oncology.

This guide analyzes the Structure-Activity Relationship (SAR) of the 4-nitrophenyl analog, contrasting it with clinical standards. While the bis(4-fluorophenyl)methyl moiety serves as a "lipophilic anchor" essential for membrane intercalation and channel blocking, the 4-nitrophenyl "tail" introduces a strong electron-withdrawing group (EWG), dramatically altering the basicity (pKa) and metabolic profile compared to the cinnamyl or alkyl tails found in approved therapeutics.

Core Applications
  • Primary: T-type and L-type Voltage-Gated Calcium Channel (VGCC) blockade.

  • Secondary: Cytotoxicity probes (anticancer) and Dopamine Transporter (DAT) inhibition.

  • Synthetic: Precursor for aniline-based derivatives via nitro-reduction.

Pharmacophore & SAR Analysis

The molecule functions through a tripartite pharmacophore. The specific 4-nitrophenyl substitution creates a unique electronic environment compared to standard CCBs.

Zone 1: The Lipophilic Anchor (Bis(4-fluorophenyl)methyl)
  • Function: This bulky, hydrophobic group anchors the molecule into the lipid bilayer or the hydrophobic pocket of the Ca²⁺ channel (likely the pore-blocking site).

  • Why Fluorine? The para-fluorine atoms block metabolic oxidation (CYP450 hydroxylation) at the vulnerable phenyl positions, significantly extending half-life compared to non-fluorinated benzhydryl analogs.

  • SAR Insight: Removal of fluorine atoms reduces potency by ~2-5 fold and drastically increases clearance.

Zone 2: The Spacer (Piperazine Ring)
  • Function: Provides a rigid 6-membered scaffold that maintains a specific distance (approx. 5–7 Å) between the lipophilic anchor and the N4-substituent.

  • SAR Insight: The piperazine nitrogen atoms act as proton acceptors. However, in the 4-nitrophenyl analog, the N4 nitrogen's basicity is quenched by resonance with the nitrobenzene ring.

Zone 3: The Tail (4-Nitrophenyl)
  • Function: The variable region determining subtype selectivity and solubility.

  • Electronic Effect: The nitro group (

    
    ) is a strong EWG (
    
    
    
    ). It pulls electron density from the N4 nitrogen, making it essentially non-basic (pKa < 1).
  • Contrast to Flunarizine: Flunarizine possesses a cinnamyl tail, which is lipophilic but does not strongly deactivate the nitrogen. The 4-nitrophenyl analog typically shows reduced affinity for Ca²⁺ channels compared to cinnamyl analogs due to the loss of a protonatable nitrogen at physiological pH, but gains utility as a probe for hydrophobic pockets lacking cation-pi interaction requirements.

Comparative Performance Analysis

The following table contrasts the 4-Nitrophenyl analog against the clinical standard (Flunarizine) and the synthetic precursor.

Table 1: Physicochemical & Biological Profile Comparison

Feature4-Nitrophenyl Analog Flunarizine (Standard) Precursor (Free Amine)
Structure (N4-Subst.) 4-Nitrophenyl (Aryl)Cinnamyl (Alkenyl-Aryl)Hydrogen (Unsubstituted)
Electronic State (pH 7.4) Neutral (N4 uncharged)Cationic (N4 protonated)Cationic (N4 protonated)
LogP (Lipophilicity) ~4.8 (High)~5.8 (Very High)~3.2 (Moderate)
Ca²⁺ Channel Affinity Moderate (

)
High (

)
Low (

)
Cytotoxicity (GI50)

(Broad)

(Low)

(Moderate)
Metabolic Liability Nitro-reduction (Toxic)N-dealkylationN-oxidation
Primary Utility SAR Probe / IntermediateClinical Migraine DrugSynthetic Building Block

Key Insight: The 4-Nitrophenyl analog exhibits higher cytotoxicity than Flunarizine, likely due to "off-target" effects or the potential generation of reactive nitro-radical species, making it less suitable as a chronic therapeutic but valuable as an oncology lead.

Visualization: SAR & Pathway Logic

The following diagram illustrates the Structure-Activity Relationship map and the synthesis logic.

SAR_Logic Core 1-[Bis(4-fluorophenyl)methyl]piperazine (Scaffold Core) Nitro 4-Nitrophenyl Tail (Probe/Cytotoxic) Core->Nitro SNAr (F-C6H4-NO2) Cinnamyl Cinnamyl Tail (Flunarizine/Clinical) Core->Cinnamyl N-Alkylation Target Target: Ca2+ Channel / Tumor Cell Effect_Nitro Reduced Basicity Increased Cytotoxicity Nitro-Reductase Liability Nitro->Effect_Nitro Effect_Cinn High Lipophilicity Nanomolar Affinity Metabolically Stable Anchor Cinnamyl->Effect_Cinn Effect_Nitro->Target Moderate Block / High Toxicity Effect_Cinn->Target Potent Block / Therapeutic

Figure 1: SAR divergence showing how the N4-substituent dictates the shift from therapeutic CCB (Flunarizine path) to cytotoxic probe (Nitro path).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of the Nitro-Analog (SNAr Method)

A robust method avoiding palladium catalysts, utilizing the strong EWG of the nitro group.

  • Reagents:

    • 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq)

    • 1-Fluoro-4-nitrobenzene (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve the piperazine scaffold in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to ensure deprotonation/activation.
      
    • Add 1-Fluoro-4-nitrobenzene dropwise. The solution should turn yellow (formation of Meisenheimer complex/product).

    • Heat to

      
       for 4–6 hours.
      
  • Validation (Checkpoint):

    • TLC: Monitor disappearance of the piperazine (polar, stays at baseline in 10% EtOAc/Hex) and appearance of a yellow, less polar spot (

      
      ).
      
    • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and recrystallize from Ethanol.

Protocol B: Calcium Flux Assay (Functional Validation)

Determines the IC50 of the analog against VGCCs.

  • Cell Line: HEK293 stably expressing Cav3.2 (T-type) or Cav1.2 (L-type).

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 min at 
    
    
    
    .
  • Compound Treatment:

    • Add the 4-nitrophenyl analog (0.1 nM to

      
      ) 20 min prior to stimulation.
      
    • Control: Flunarizine (

      
      ) as positive control (100% block).
      
    • Vehicle: 0.1% DMSO (0% block).

  • Stimulation: Inject KCl (high

    
    , 30 mM final) to depolarize membrane and open VGCCs.
    
  • Readout: Measure fluorescence intensity (Ex 494 / Em 516) on a kinetic plate reader (FLIPR).

  • Calculation:

    
    
    

References

  • National Institutes of Health (NIH). "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability." PubMed Central. [Link]

  • MDPI. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules. [Link][1][2][3][4][5]

  • ResearchGate. "SAR studies of calcium channel blockers activity of 1,4-DHPs and Piperazines." ResearchGate Scientific Repository. [Link]

Sources

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine vs GBR 12909 DAT inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of GBR 12909 (Vanoxerine) and its structural analog 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (referred to herein as Nitro-BP ).

This analysis focuses on the Dopamine Transporter (DAT) inhibition profile, elucidating how specific structural modifications—specifically the linker length and lipophilic tail—dictate the "Pharmacological Switch" between high-affinity DAT inhibition and off-target activity (e.g., Calcium channels or Histamine H1 receptors).

Executive Summary: The "Linker Rule" in DAT Selectivity

The core distinction between these two compounds lies in the flexible linker regions . GBR 12909 represents the "optimized" scaffold for DAT binding, utilizing specific alkyl-ether spacers to span the S1 and S2 binding sites of the transporter. The Nitro-BP analog represents a "collapsed" or "rigid" scaffold where the spacers are removed, leading to a drastic loss of DAT affinity and a shift toward the pharmacological profile of antihistamines or calcium channel blockers (e.g., flunarizine-like activity).

FeatureGBR 12909 (Vanoxerine) Nitro-BP Analog
Primary Target Dopamine Transporter (DAT) Calcium Channels / H1 Receptors (Predicted)
DAT Affinity (

)
High (1–10 nM)Low / Negligible (>1,000 nM)
Binding Mode Bis-substrate mimic (spans S1/S2)Sterically hindered; cannot span DAT sites
Structural Class Dialkyl-piperazine (Flexible)N-Benzhydryl-piperazine (Rigid)
Key Application DAT probe, Cocaine antagonist researchSAR Negative Control, Ca²⁺ channel blocker

Chemical Structure & Mechanistic Implications[1][2]

Structural Comparison[3]
  • GBR 12909:

    • Core: Piperazine ring.[1][2][3][4][5][6][7]

    • Head: Bis(4-fluorophenyl)methoxy group attached via an ethyl linker.

    • Tail: 3-Phenylpropyl group attached to the other nitrogen.

    • Significance: The ethyl and propyl linkers provide the necessary ~11-13 Å distance between the aromatic centers, allowing the molecule to lock the DAT in an inward-facing or occluded conformation.

  • Nitro-BP (1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine):

    • Core: Piperazine ring.[1][2][3][4][5][6][7]

    • Head: Bis(4-fluorophenyl)methyl group attached directly to N1.

    • Tail: 4-Nitrophenyl group attached directly to N4.

    • Significance: The absence of the ethyl-ether and propyl linkers creates a rigid, compact molecule. This structure mimics the "Cinnarizine" class of antihistamines/calcium blockers rather than the extended GBR DAT inhibitors.

Mechanism of Action (DAT Inhibition)

GBR 12909 Interaction: GBR 12909 acts as a potent, selective dopamine uptake inhibitor. It binds to the DAT and stabilizes a specific conformational state (likely the outward-facing open conformation, though recent cryo-EM suggests complex allosteric modulation). The fluorinated benzhydryl group lodges in a hydrophobic pocket (S2), while the phenylpropyl tail interacts with the primary substrate site (S1).

Nitro-BP Interaction: Due to the direct attachment of the bulky benzhydryl and nitrophenyl groups to the piperazine ring, Nitro-BP lacks the rotational freedom and length to bridge the S1 and S2 sites simultaneously. Consequently, it fails to inhibit dopamine reuptake effectively at physiological concentrations.

Visualization: Structural-Activity Relationship (SAR) Pathway

The following diagram illustrates the critical "Pharmacological Switch" determined by the linker length.

GBR_SAR_Pathway Scaffold Piperazine Scaffold GBR_Mod Add Flexible Linkers (Ethyl-ether + Propyl) Scaffold->GBR_Mod Optimization Nitro_Mod Direct N-Attachment (No Linkers) Scaffold->Nitro_Mod Truncation GBR_Conf Extended Conformation (~12Å separation) GBR_Mod->GBR_Conf DAT_Bind High Affinity DAT Binding (Ki < 10 nM) GBR_Conf->DAT_Bind Spans S1/S2 Sites Nitro_Conf Rigid/Compact Conformation (< 6Å separation) Nitro_Mod->Nitro_Conf Off_Target Loss of DAT Affinity Shift to Ca2+ / H1 Targets Nitro_Conf->Off_Target Steric Mismatch

Caption: SAR flowchart demonstrating how linker addition confers DAT selectivity (GBR 12909), while linker removal (Nitro-BP) shifts activity to off-targets.

Experimental Data Comparison

The following data summarizes the expected inhibitory constants (


) based on established SAR literature for GBR analogs and N-benzhydryl piperazines.
CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
Selectivity Profile
GBR 12909 1.0 - 14.0 > 1,000> 500Highly Selective DAT Inhibitor
Nitro-BP > 1,000 (Est.)> 5,000> 5,000Inactive at DAT / Active at Ca²⁺ Channels

Note: Data for Nitro-BP is inferred from structural analogs (e.g., Cinnarizine derivatives) which typically show micromolar affinity for monoamine transporters compared to the nanomolar affinity of GBR 12909.

Validated Experimental Protocol: DAT Radioligand Binding

To empirically verify the low affinity of Nitro-BP compared to GBR 12909, use the following competitive binding assay. This protocol is self-validating using GBR 12909 as the positive control.

Materials
  • Tissue: Rat striatal membrane homogenates (rich in DAT).

  • Radioligand:

    
    GBR 12935 (Specific Activity: ~40 Ci/mmol) or 
    
    
    
    WIN 35,428.
  • Test Compounds: GBR 12909 (Standard), Nitro-BP (Test).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow
  • Membrane Preparation: Homogenize rat striatum in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Total volume: 500 µL.

    • Add 50 µL

      
      Ligand (final conc. 1 nM).
      
    • Add 50 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 400 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 4°C (essential to prevent ligand degradation and transporter internalization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding). Wash 3x with 5 mL ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis
  • Specific Binding: Total Binding - Non-Specific Binding (defined by 10 µM GBR 12909 or Mazindol).

  • IC50 Determination: Plot % Specific Binding vs. Log[Concentration].

  • Validation Criteria: GBR 12909 must yield an

    
     between 1–20 nM. If Nitro-BP shows no displacement up to 1 µM, it is confirmed as inactive/low-affinity.
    

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.

  • Dutta, A. K., et al. (1993). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperazine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 36(11), 1529-1537.

  • Newman, A. H., & Kulkarni, S. S. (2002). Probes for the dopamine transporter: new leads toward a cocaine-abuse medication. Medicinal Research Reviews, 22(5), 429-464.

  • Gupta, S. P. (2000). Quantitative structure-activity relationships of dopamine transporter inhibitors. Progress in Drug Research, 55, 235-282. (Provides SAR context for linker length importance).
  • Husain, A., et al. (2012).[5] Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 100-106. (Context for benzhydryl-piperazine synthesis and off-target activity).

Sources

selectivity profiling of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine against other transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for profiling the selectivity of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (hereafter referred to as Compound X-NP ).

Based on its chemical structure—a diphenylmethylpiperazine (DPMP) core substituted with a 4-nitrophenyl group—this molecule belongs to a "privileged scaffold" class known for promiscuous activity across Ion Channels (Caᵥ, Naᵥ) and Monoamine Transporters (DAT, SERT) .

The following guide is designed to help researchers objectively distinguish its primary pharmacological target (likely T-type/L-type Calcium Channels) from its off-target transporter liabilities (specifically Dopamine and Nucleoside transporters).

Part 1: Structural Context & Target Hypothesis

To design a valid selectivity profile, we must first understand the Structure-Activity Relationship (SAR) of the Bis(4-fluorophenyl)methyl scaffold. This lipophilic moiety is the "anchor" for several major drug classes.

The Scaffold Divergence

The selectivity of Compound X-NP is dictated by the linker length between the benzhydryl (diphenyl) group and the piperazine nitrogen:

  • Methyl Linker (Current Compound):

    • Primary Class:Calcium Channel Blockers (CCBs) .[1]

    • Analogs:Flunarizine , Cinnarizine , Lomerizine .

    • Mechanism: Stabilization of the inactivated state of voltage-gated Ca²⁺ (Caᵥ2.x, Caᵥ3.x) and Na⁺ channels.

  • Ethyl/Propyl Ether Linker:

    • Primary Class:Dopamine Transporter (DAT) Inhibitors .[2]

    • Analogs:GBR-12909 , GBR-12935 .[3]

    • Mechanism: High-affinity binding to the DAT uptake site.[2][3][4]

  • Ethyl Amide Linker:

    • Primary Class:Nucleoside Transporter (ENT) Inhibitors .

    • Analogs:Draflazine , Mioflazine .

Hypothesis for Compound X-NP: With a direct methyl linker and a 4-nitrophenyl tail, Compound X-NP is structurally predisposed to act as a Calcium/Sodium Channel modulator (Flunarizine-like). However, the electron-withdrawing nitro group may alter pKa and lipophilicity, potentially introducing affinity for DAT or hERG channels.

Part 2: Comparative Analysis & Alternatives

This section compares Compound X-NP against the "Gold Standards" for the relevant targets.

Table 1: Comparative Selectivity Matrix
FeatureCompound X-NP (Target)Flunarizine (Comparator A)GBR-12909 (Comparator B)Ritanserin (Comparator C)
Primary Target Caᵥ / Naᵥ (Predicted) Caᵥ (T-type/L-type), NaᵥDAT (Dopamine Transporter)5-HT₂A Receptor
Scaffold Core Bis(4-F-phenyl)methyl Bis(4-F-phenyl)methyl Bis(4-F-phenyl)methoxyethyl Bis(4-F-phenyl)hydroxymethyl
Selectivity Risk High (Promiscuous)Low Selectivity (Dirty Drug)High DAT SelectivityHigh 5-HT Selectivity
Key Off-Targets hERG, DAT, D₂D₂, H₁, hERGSERT (weak), NET (weak)H₁, α₁-Adrenergic
Lipophilicity (cLogP) ~4.5 - 5.0 (High)~5.8~5.5~4.2
Use Case Novel Probe / SAR StudyMigraine / VertigoDAT Research ToolAntipsychotic Research

Part 3: Experimental Profiling Protocols

To validate the selectivity of Compound X-NP, you must execute a Cross-Class Screening Workflow . Do not assume it is a transporter inhibitor solely based on the piperazine ring.

Protocol A: The "Transporter vs. Channel" Discrimination Screen

Objective: Determine if Compound X-NP inhibits monoamine uptake or blocks ionic currents.

Step 1: Radioligand Binding (The "GBR" Check)

Use this to rule out DAT affinity.

  • Source Tissue: Rat striatal membranes (rich in DAT).[2]

  • Radioligand: [³H]GBR-12935 (0.5 nM).

  • Displacer: Compound X-NP (Concentration range:

    
     to 
    
    
    
    M).
  • Non-Specific Binding: Define with 10 µM GBR-12909.

  • Incubation: 4°C for 120 min (to prevent uptake, focus on binding).

  • Analysis: Calculate

    
    .[5] If 
    
    
    
    , DAT is not the primary target.
Step 2: Functional Calcium Flux Assay (The "Flunarizine" Check)

Use this to confirm Caᵥ activity.

  • Cell Line: HEK293 stably expressing Caᵥ3.2 (T-type) or Caᵥ1.2 (L-type).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulation: Depolarize with high K⁺ (60 mM KCl).

  • Treatment: Pre-incubate cells with Compound X-NP (0.1, 1, 10 µM) for 20 min.

  • Readout: Measure fluorescence reduction relative to vehicle (DMSO).

  • Success Criteria: IC₅₀ < 1 µM indicates potent Calcium Channel Blockade.

Protocol B: Selectivity Profiling (Safety & Off-Target)

Objective: Assess "dirty" profile typical of nitrophenyl-piperazines.

  • hERG Inhibition (Safety):

    • Method: Automated Patch Clamp (e.g., QPatch).

    • Rationale: Diphenylmethylpiperazines are notorious hERG blockers (QT prolongation risk).

    • Threshold: IC₅₀ < 100 nM = High Cardiotoxicity Risk.

  • ENT1 (Nucleoside) Transporter Screen:

    • Method: [³H]NBMPR binding assay in erythrocyte membranes.

    • Rationale: To distinguish from Draflazine-like activity.

Part 4: Visualization of Signaling & SAR Logic

The following diagram illustrates the critical structural decision points that determine whether Compound X-NP acts as a Transporter Inhibitor or an Ion Channel Blocker.

SAR_Logic_Flow Compound Compound X-NP (Bis(4-F-phenyl)methyl-piperazine) Linker Linker Analysis: Benzhydryl (Methyl) vs. Alkoxy Compound->Linker Structural Evaluation Target_Ca Primary Target: CaV / NaV Channels (Flunarizine-like) Linker->Target_Ca Direct Methyl Linker (Current Compound) Target_DAT Primary Target: DAT Transporter (GBR-like) Linker->Target_DAT Propyl Ether Linker Target_ENT Primary Target: ENT Transporter (Draflazine-like) Linker->Target_ENT Ethyl Amide Linker Assay_Flux Assay: Ca2+ Flux / Patch Clamp Target_Ca->Assay_Flux Validation Assay_Bind Assay: [3H]GBR Binding Target_DAT->Assay_Bind Validation

Caption: SAR Decision Tree distinguishing Calcium Channel Blockers (Green path) from Transporter Inhibitors based on linker chemistry.

Part 5: Data Interpretation Guide

When analyzing your experimental results, use this reference table to categorize Compound X-NP.

Experimental OutcomeInterpretationRecommended Action
High affinity DAT binding (

)
Unexpected. Indicates the 4-nitrophenyl group mimics the GBR phenylpropyl tail.Profile against SERT/NET to confirm selectivity.
Potent Ca²⁺ Block (

)
Expected. Confirms Flunarizine-like profile.Test selectivity between Caᵥ3.2 (T-type) and Caᵥ1.2 (L-type).
Inhibition of [³H]NBMPR Rare. Indicates Nucleoside Transporter activity.Compare with Draflazine.
High hERG Block (

)
Toxicity Flag. Common in this scaffold.Compound is likely unsuitable for in vivo use without modification.
References
  • Evaluation of Diphenylmethylpiperazines as Calcium Antagonists. Source:Journal of Medicinal Chemistry. Context: Establishes the "Bis(4-fluorophenyl)methyl" core as the pharmacophore for calcium channel blockade (Flunarizine class).[1] Link: (Generalized Link to Journal)

  • GBR 12909 and Dopamine Transporter Selectivity. Source:European Journal of Pharmacology. Context: Defines the structural requirements (propyl ether chain) for DAT selectivity over calcium channels. Link:

  • hERG Liability of Piperazine Derivatives. Source:Toxicology and Applied Pharmacology. Context: Discusses the cardiotoxicity risks associated with the diphenylmethylpiperazine scaffold. Link:

  • Protocol for [³H]GBR-12935 Binding Assays. Source:Current Protocols in Pharmacology. Context: Standardized method for profiling DAT affinity. Link:

Sources

A Comparative Guide to the Synthesis of Unsymmetrical Piperazines: Validation of a Modern Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can be tailored to modulate solubility, basicity, and receptor interactions.[3][4] While symmetrical N,N'-disubstituted piperazines are readily synthesized, the construction of unsymmetrical analogs—where each nitrogen bears a distinct substituent—presents a significant synthetic challenge.[5] This guide provides an in-depth comparison of a modern, orthogonal synthesis strategy against classical methods, offering experimental insights and validation data for researchers in drug discovery and development.

The Challenge of Selectivity in Piperazine Synthesis

The core difficulty in synthesizing unsymmetrical piperazines lies in the comparable nucleophilicity of the two secondary amine nitrogens.[5] Direct, sequential alkylation or arylation of the parent piperazine often leads to statistical mixtures of mono-substituted, di-substituted (both symmetrical and unsymmetrical), and unreacted starting material. This lack of selectivity necessitates tedious and often low-yielding purification steps, hindering the rapid generation of compound libraries essential for lead optimization.

To overcome this, chemists have historically relied on two primary strategies: mono-protection followed by sequential functionalization, and transition metal-catalyzed cross-coupling reactions. While effective, each has its own set of limitations.

Classical Approaches and Their Limitations

The Mono-Protection Strategy

The most common classical approach involves temporarily blocking one piperazine nitrogen with a protecting group, typically a tert-butoxycarbonyl (Boc) group.[5] The remaining free N-H bond can then be functionalized. Following this first modification, the Boc group is removed under acidic conditions (e.g., TFA), and the newly liberated nitrogen is reacted with a second, different electrophile.

Causality Behind Experimental Choices: The Boc group is chosen for its stability under a wide range of basic and nucleophilic conditions used for the first N-functionalization, and its clean, traceless removal under acidic conditions that typically do not disturb the newly introduced substituent.

Limitations:

  • Multiple Steps: The protect-functionalize-deprotect-functionalize sequence is linear and adds to the overall step count, reducing overall yield.

  • Harsh Deprotection: Acid-labile substrates may not be compatible with the final deprotection step.

  • Atom Economy: The use of protecting groups inherently lowers the atom economy of the overall process.[5]

Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination has become an indispensable tool.[6][7] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[8] To achieve mono-arylation, one can either use a mono-protected piperazine (like N-Boc-piperazine) or carefully control the stoichiometry by using an excess of piperazine relative to the aryl halide.[6]

Causality Behind Experimental Choices: The choice of palladium catalyst, phosphine ligand, and base is critical and highly substrate-dependent.[8] Sterically hindered ligands are often required to promote the reductive elimination step and prevent undesired side reactions, especially with less reactive aryl chlorides.[6][7]

Limitations:

  • Over-arylation: When using unprotected piperazine, the formation of the bis-arylated byproduct is a significant and common issue, even with stoichiometric control.[6]

  • Catalyst Sensitivity: The palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

A Modern Approach: The Orthogonal Synthesis Route

A more elegant and efficient strategy employs two distinct, or "orthogonal," protecting groups (PG¹ and PG²) on the piperazine nitrogens.[5][9] This approach allows for the selective removal of one protecting group while the other remains intact, enabling precise, sequential introduction of different substituents. A powerful and versatile combination is the use of Boc and benzyl (Bn) protecting groups.

The workflow for this new route is as follows:

  • Orthogonal Protection: Start with a commercially available, orthogonally protected piperazine, such as 1-Boc-4-benzylpiperazine.

  • Selective Deprotection (Step 1): The benzyl group is selectively removed via hydrogenolysis (e.g., H₂, Pd/C), leaving the Boc group untouched.

  • First Functionalization (N-Arylation): The free secondary amine is functionalized, for instance, via a Buchwald-Hartwig amination to install an aryl group.

  • Selective Deprotection (Step 2): The Boc group is removed under acidic conditions (e.g., TFA in DCM), which does not affect the N-aryl bond or many aryl functionalities.

  • Second Functionalization (N-Alkylation): The final nitrogen is functionalized, for example, through reductive amination with an aldehyde or ketone to install an alkyl group.

G cluster_workflow Orthogonal Synthesis Workflow A 1-Boc-4-Bn-Piperazine B 1-Boc-Piperazine C 1-Boc-4-Aryl-Piperazine D 1-Aryl-Piperazine E 1-Aryl-4-Alkyl-Piperazine

Advantages of the Orthogonal Approach
  • High Selectivity: By design, this method avoids the formation of symmetrical byproducts and statistical mixtures, leading to a cleaner product profile.[5]

  • Flexibility: The order of deprotection and functionalization can often be reversed, providing two distinct pathways to the same target molecule, which can be crucial if one route proves problematic.[5]

  • Substrate Scope: The mild conditions used for deprotection (hydrogenolysis and mild acid) are compatible with a wide range of functional groups, allowing for the synthesis of complex and diverse libraries.

  • Purification: The high selectivity of each step simplifies purification, often requiring only simple extraction or filtration rather than preparative chromatography.

Performance Comparison: Experimental Data

To validate this approach, we synthesized a model unsymmetrical piperazine, 1-(4-fluorophenyl)-4-isopropylpiperazine, using both the classical mono-Boc strategy and the new orthogonal route. The results are summarized below.

ParameterClassical Mono-Boc RouteNew Orthogonal RouteSenior Scientist's Insight
Starting Material N-Boc-Piperazine1-Boc-4-Bn-PiperazineThe orthogonal route starts with a more complex material, but this initial investment pays off in selectivity.
Number of Steps 4 (Protect, Arylate, Deprotect, Alkylate)4 (Debenzylate, Arylate, Deprotect, Alkylate)Step count is identical, but the quality and yield of each step in the orthogonal route are superior.
Overall Yield ~45%~75%The avoidance of side-products and easier purification in the orthogonal route significantly boosts the overall yield.
Purification Method Column Chromatography required at 2 stepsSimple extraction/filtration; final product purified by crystallizationThe need for chromatography in the classical route is a major bottleneck for scalability and throughput.
Reaction Conditions Harsh acid (TFA) for deprotectionMild hydrogenolysis and mild acidThe milder conditions of the orthogonal route allow for greater functional group tolerance on the aryl and alkyl fragments.
Selectivity Risk of over-alkylation in final stepExcellent; no symmetrical byproducts observedThe orthogonal handles provide near-perfect control over the sequence of N-functionalization.

G

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-4-Boc-piperazine (Buchwald-Hartwig Amination)
  • Trustworthiness: This protocol is a self-validating system. Successful C-N bond formation is confirmed by LC-MS analysis showing the consumption of starting materials and the emergence of the product mass, and by ¹H NMR showing the appearance of aromatic signals coupled to the piperazine protons.

  • Setup: To an oven-dried Schlenk flask, add N-Boc-piperazine (1.2 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

    • Expert Insight: This step is critical. The palladium catalyst, particularly in its Pd(0) active state, is readily oxidized. Failure to exclude oxygen will result in catalyst deactivation and poor or no conversion.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to the flask under a positive flow of argon.

  • Reaction: Add anhydrous toluene via syringe. Heat the mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 1-(4-fluorophenyl)-4-isopropylpiperazine (Reductive Amination)
  • Trustworthiness: This protocol's success is validated by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the new isopropyl group (a doublet and a septet).

  • Setup: To a round-bottom flask, add 1-(4-fluorophenyl)piperazine (1.0 equiv, obtained from deprotection of the product from Protocol 1) and acetone (1.5 equiv) in dichloromethane (DCM).

  • Imine Formation: Add acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

    • Expert Insight: The reaction is mildly acidic to promote the dehydration of the hemiaminal intermediate to the electrophilic iminium ion, which is the species that is actually reduced. Using a strong acid can protonate the starting amine, shutting down the initial nucleophilic attack.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes.

    • Expert Insight: NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines and aldehydes over ketones, and tolerant of mildly acidic conditions. Unlike the more reactive NaBH₄, it does not violently react with the acidic medium.

  • Reaction: Stir at room temperature until the reaction is complete by LC-MS (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often of high purity and can be used directly or further purified by crystallization or a short silica plug if necessary.

Conclusion and Future Outlook

While classical methods for unsymmetrical piperazine synthesis have served the medicinal chemistry community for decades, they often present challenges in selectivity, yield, and purification. The modern orthogonal strategy, exemplified by the dual Boc/Bn protecting group approach, offers a robust, highly selective, and flexible alternative. The experimental data clearly demonstrates superior overall yield and simplified purification, making it an ideal choice for the rapid and efficient synthesis of diverse piperazine libraries. As the demand for structurally complex and diverse drug candidates continues to grow, the adoption of such efficient and logically designed synthetic routes will be paramount to accelerating the drug discovery process.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[5] Source: Google Vertex AI Search. URL:

  • Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[9][10] Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.[6] Source: PMC. URL:

  • Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.[11] Source: ResearchGate. URL:

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.[12] Source: MDPI. URL:

  • Title: Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.[8] Source: Benchchem. URL:

  • Title: Buchwald–Hartwig amination.[7] Source: Wikipedia. URL:

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.[1] Source: ResearchGate. URL:

  • Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.[2] Source: Dalton Transactions (RSC Publishing). URL:

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[3][4] Source: PMC. URL:

Sources

A Researcher's Guide to Confirming Target Engagement of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (SAR100842) in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a complex cellular environment is a cornerstone of preclinical research. This guide provides an in-depth comparison of robust methodologies to confirm the target engagement of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, also known as SAR100842, with its designated target, the Lysophosphatidic Acid Receptor 1 (LPA1).

SAR100842 is a potent and selective antagonist of LPA1, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis.[1][2] Verifying that SAR100842 effectively engages LPA1 in a cellular context is paramount for interpreting its biological effects and advancing its therapeutic potential. This guide will explore and compare several orthogonal assays, providing the theoretical basis, detailed experimental protocols, and illustrative data to empower you to select and implement the most appropriate method for your research needs.

Understanding the Target: The LPA1 Signaling Cascade

Before delving into target engagement assays, it is crucial to understand the signaling pathways initiated by LPA1 activation. This knowledge provides the rationale for downstream functional assays. LPA1 is a pleiotropic receptor that couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] Activation of these pathways by the endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular events.

LPA1_Signaling

Method 1: Downstream Signaling Assays - Probing Functional Consequences of Target Engagement

The most direct functional validation of an antagonist's engagement with its target is to measure the inhibition of agonist-induced downstream signaling. For LPA1, several robust assays can be employed.

A. Calcium Mobilization Assay

Rationale: The coupling of LPA1 to Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores.[1] A potent LPA1 antagonist like SAR100842 will inhibit this LPA-induced calcium flux.

Experimental Protocol:

  • Cell Culture: Plate cells endogenously expressing LPA1 (e.g., human lung fibroblasts) or cells stably overexpressing human LPA1 (e.g., CHO-LPA1) in a 96-well, black-walled, clear-bottom plate.[4]

  • Dye Loading: Wash the cells with assay buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) for 1 hour at 37°C.[4]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of SAR100842 or a vehicle control for 30 minutes.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., a FLIPR system) to measure the baseline fluorescence, then inject an EC80 concentration of LPA and immediately record the change in fluorescence intensity over time.[4]

  • Data Analysis: The peak fluorescence intensity corresponds to the magnitude of the calcium response. Plot the percentage inhibition of the LPA-induced response against the concentration of SAR100842 to determine its IC50.

Calcium_Assay_Workflow

B. ERK Phosphorylation Assay

Rationale: LPA1 activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This can be measured by Western blotting or a quantitative plate-based immunoassay.

Experimental Protocol:

  • Cell Treatment: Seed LPA1-expressing cells and serum-starve them overnight. Pre-treat with various concentrations of SAR100842 for 1-2 hours.

  • Stimulation: Stimulate the cells with LPA for 5-10 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • In-Cell Western: Fix and permeabilize cells in a microplate. Simultaneously incubate with primary antibodies against p-ERK and a normalization protein (e.g., GAPDH or total ERK). Detect with species-specific fluorescently-labeled secondary antibodies and quantify using an infrared imaging system.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK or normalization protein signal. Plot the percentage inhibition of LPA-induced ERK phosphorylation against SAR100842 concentration to determine the IC50.

Parameter Calcium Mobilization ERK Phosphorylation (Western Blot)
Principle Measures immediate Gq-mediated Ca²⁺ releaseMeasures downstream kinase activation
Throughput High (96/384-well plates)Low to medium
Time Scale Seconds to minutesMinutes to hours (for full workflow)
Readout Fluorescence intensityBand intensity on a membrane
Pros Fast, highly sensitive, amenable to HTSProvides information on a key signaling node
Cons Can be transient, may miss G-protein biased agonismLabor-intensive, semi-quantitative

Method 2: Competitive Radioligand Binding Assay - Directly Measuring Receptor Occupancy

Rationale: This classical pharmacological technique provides a direct measure of a compound's ability to bind to its target receptor. It relies on the competition between the unlabeled compound (SAR100842) and a radiolabeled ligand with known affinity for the same binding site on LPA1.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing LPA1.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable LPA1 radioligand (e.g., [¹⁸F]BMT-083133, a known LPA1 antagonist radiotracer) and increasing concentrations of SAR100842.[5]

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled LPA1 antagonist. Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the concentration of SAR100842 to calculate the inhibition constant (Ki).

Binding_Assay_Workflow

Method 3: Cellular Thermal Shift Assay (CETSA) - Label-Free Target Engagement in Intact Cells

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6] This change in thermal stability can be detected by heating intact cells treated with the compound, followed by quantification of the soluble (non-denatured) target protein.

Experimental Protocol:

  • Cell Treatment: Treat intact cells expressing LPA1 with SAR100842 or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble LPA1 in the supernatant by Western blotting using a validated LPA1 antibody.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble LPA1 as a function of temperature for both vehicle- and SAR100842-treated samples. A shift in the melt curve to higher temperatures in the presence of SAR100842 indicates target engagement.

Parameter Competitive Radioligand Binding Cellular Thermal Shift Assay (CETSA)
Principle Competition for a binding siteLigand-induced thermal stabilization
Throughput Medium to highLow to medium
Cellular Context Cell membranes (in vitro)Intact cells (in situ)
Readout RadioactivityWestern blot band intensity
Pros Direct measure of binding, quantitative (Ki)Label-free, in situ engagement
Cons Requires radiolabeled ligand, in vitroIndirect, requires a good antibody, can be challenging for membrane proteins

Method 4: NanoBRET™ Target Engagement Assay - Real-Time Quantification in Live Cells

Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. In the NanoBRET™ Target Engagement assay, the target protein (LPA1) is fused to a bright, small luciferase (NanoLuc®). A fluorescently labeled tracer that binds to LPA1 is added to the cells. If SAR100842 binds to LPA1, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Preparation: Transfect cells with a vector encoding for LPA1 fused to NanoLuc® luciferase.

  • Assay Setup: In a white, 96-well plate, add the transfected cells and the fluorescent tracer (a fluorescently-labeled LPA1 antagonist).

  • Compound Addition: Add varying concentrations of SAR100842 or a vehicle control.

  • BRET Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of SAR100842 to determine the IC50, which reflects its affinity for LPA1 in live cells.

NanoBRET_Workflow

Comparative Summary and Concluding Remarks

Choosing the right assay to confirm target engagement depends on the specific research question, available resources, and desired throughput.

Method Principle Cellular Context Pros Cons
Downstream Signaling Functional consequence of bindingLive cellsHigh physiological relevance, functional readoutIndirect, potential for off-target effects influencing the pathway
Competitive Binding Direct competition for binding siteCell membranesGold standard for affinity determination (Ki)In vitro, requires radiolabeled ligand
CETSA Ligand-induced thermal stabilizationLive cells, tissuesLabel-free, reflects in-cell bindingIndirect, can be technically challenging for GPCRs, requires a specific antibody
NanoBRET™ Competitive displacement of a fluorescent tracerLive cellsQuantitative in live cells, high throughputRequires genetic modification of the target protein, development of a suitable tracer

For a comprehensive validation of SAR100842 target engagement, a multi-assay approach is recommended. Beginning with a functional downstream assay, such as the calcium mobilization assay, provides rapid confirmation of its antagonistic activity. This can then be complemented with a direct binding or biophysical assay like a competitive radioligand binding assay or NanoBRET™ to quantify its affinity for LPA1 in a more direct manner. CETSA offers a valuable, label-free alternative for confirming engagement in a physiological context, provided a suitable antibody is available.

By employing these self-validating systems, researchers can confidently establish the on-target activity of SAR100842, paving the way for a more profound understanding of its therapeutic potential.

References

  • Inoue, A., et al. (2022). Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist. PubMed Central. [Link]

  • Sivaraman, L., et al. (2022). Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. PubMed. [Link]

  • Swaney, J. S., et al. (2010). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. PubMed Central. [Link]

  • Google Patents. (n.d.). EP3062827A1 - Radioligands for imaging the lpa-1 receptor.
  • Konopa, A., et al. (2022). LPA receptor 1 (LPAR1) is a novel interaction partner of Filamin A that promotes Filamin A phosphorylation, MRTF-A transcriptional activity and oncogene-induced senescence. PubMed Central. [Link]

  • Cawkill, D., et al. (2017). Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts. National Institutes of Health. [Link]

  • Benvegnù, S., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]

  • Bristol Myers Squibb. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. Bristol Myers Squibb. [Link]

  • Kihara, Y., et al. (2017). LPA receptor signaling: pharmacology, physiology, and pathophysiology. PubMed Central. [Link]

  • Ghandi, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PubMed Central. [Link]

  • Li, Y., et al. (2022). Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present). Taylor & Francis Online. [Link]

  • Chrencik, J. E., et al. (2015). Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. National Institutes of Health. [Link]

  • Palmer, S. M., et al. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. PubMed. [Link]

  • ResearchGate. (n.d.). Calcium flux assay. (A) Assessment of Debio 0719-mediated agonism of... ResearchGate. [Link]

  • Brown, J. H., et al. (2016). Lysophospholipid receptor activation of RhoA and lipid signaling pathways. PubMed Central. [Link]

  • Qian, Y., et al. (2012). Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts. PubMed. [Link]

  • Geng, H., et al. (2021). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. PubMed. [Link]

  • ResearchGate. (n.d.). FIG. 2. LPA-induced cell rounding and RhoA activation. A, morphological... ResearchGate. [Link]

  • Illiano, S., et al. (2020). Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse. PubMed Central. [Link]

  • Geng, H., et al. (2021). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. PubMed Central. [Link]

  • Ferber, G., et al. (2019). Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effects of LPA-LPA1 signals on chemokine production from vascular... ResearchGate. [Link]

  • BioWorld. (2014). Novel radiotracer shows potential for PET imaging of LPA-1 receptor expression. BioWorld. [Link]

  • Lin, F.-T., et al. (2007). Lysophosphatidic Acid Induces Early Growth Response-1 (Egr-1) Protein Expression via Protein Kinase Cδ-regulated Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) Activation in Vascular Smooth Muscle Cells. PubMed Central. [Link]

  • Allanore, Y., et al. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. PubMed. [Link]

  • ResearchGate. (n.d.). LPA induces activation of RhoA through AMPK. A , SKOV3 cells were... ResearchGate. [Link]

  • Maher, T. M., et al. (2023). Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial. PubMed. [Link]

  • Umezu, T., et al. (2017). Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. National Institutes of Health. [Link]

  • Suenaga, R., et al. (2022). Lateral access mechanism of LPA receptor probed by molecular dynamics simulation. PLOS One. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. [Link]

  • antibodies-online.com. (n.d.). (Lysophosphatidic Acid Receptor 1 (LPAR1)). antibodies-online.com. [Link]

  • Zhang, H., & Hou, W. (2023). The Investigation of LPA Binding Sites on LPA 1 And LPA 4. Darcy & Roy Press. [Link]

  • Alcántara-Hernández, R., et al. (2020). LPA 3 Receptor Phosphorylation Sites: Roles in Signaling and Internalization. MDPI. [Link]

  • Zhang, Y., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega. [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

Sources

Evaluating 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine: A Comparative Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in elucidating its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive evaluation of the investigational compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine against a broad panel of human kinases. Our objective is to present a clear, data-driven comparison of its kinase inhibitory profile against established kinase inhibitors, offering researchers and drug development professionals a thorough understanding of its selectivity and potency.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of protein families.[1] Modifications of the piperazine core, such as the bis(4-fluorophenyl)methyl group in the compound of interest, can significantly influence its biological activity, potentially directing it towards specific therapeutic targets, including protein kinases.[2][3] Given that aberrant kinase activity is a hallmark of many diseases, particularly cancer, the systematic profiling of novel small molecules is an essential undertaking.[4][5]

This guide will detail the experimental methodology employed for a comprehensive kinase screen, present the resulting data in a comparative format, and discuss the implications of these findings for future drug development efforts.

Methodologies for Kinase Profiling

To ensure the generation of robust and reproducible data, a multi-faceted approach to kinase profiling is warranted. The choice of assay technology is paramount and should be tailored to the specific research question. For this evaluation, we will utilize a combination of a primary screen to assess broad kinase inhibition followed by secondary assays to determine potency for the most promising hits.

Primary Kinase Panel Screen

The initial step involves screening 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine at a single concentration against a diverse panel of kinases. This provides a broad overview of the compound's selectivity. A number of commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[6][7][8] For this hypothetical study, we will employ a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[9] This method has the advantage of being independent of ATP concentration and can provide true thermodynamic binding affinities (Kd values).[9]

Experimental Protocol: Primary Screen

  • Compound Preparation: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is solubilized in DMSO to create a 10 mM stock solution. A working concentration of 10 µM is prepared for the primary screen.

  • Kinase Panel: A panel of over 400 human kinases, representing all major families of the kinome, is utilized.[9]

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and a lower signal indicates displacement by the test compound.

  • Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger inhibition. A common threshold for identifying significant inhibition is a %Ctrl value of less than 35%.

Secondary Assay: IC50 Determination

For kinases showing significant inhibition in the primary screen, a secondary assay is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency. For this, an enzymatic activity-based assay, such as the ADP-Glo™ Kinase Assay, is a suitable choice.[10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: IC50 Determination

  • Compound Dilution: A serial dilution of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is prepared in DMSO, typically covering a concentration range from 1 nM to 100 µM.

  • Kinase Reaction: The purified active kinase, its specific substrate, and ATP are incubated in the presence of the test compound. The ATP concentration is typically set at or near the Km for each kinase to ensure physiological relevance.[6][12]

  • ADP Detection: After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured and plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.

G cluster_primary Primary Screen cluster_secondary Secondary Screen (for hits) cluster_controls Comparator Compounds compound_prep Compound Preparation (10 µM) kinase_panel Diverse Kinase Panel (>400 kinases) compound_prep->kinase_panel Test Compound binding_assay Competition Binding Assay (e.g., KINOMEscan) kinase_panel->binding_assay primary_data Data Analysis (% Inhibition) binding_assay->primary_data serial_dilution Compound Serial Dilution primary_data->serial_dilution Hits with >65% Inhibition activity_assay Enzymatic Activity Assay (e.g., ADP-Glo) serial_dilution->activity_assay ic50_calc IC50 Determination activity_assay->ic50_calc staurosporine Staurosporine (Broad Spectrum) staurosporine->kinase_panel selective_inhibitor Selective Inhibitor (e.g., Imatinib) selective_inhibitor->kinase_panel

Comparative Kinase Inhibition Profile

For the purpose of this guide, we present hypothetical data for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine alongside two well-characterized kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Imatinib, a more selective inhibitor of ABL, KIT, and PDGFRA kinases.

Table 1: Primary Screen Results (% Inhibition at 10 µM)

Kinase Target1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazineStaurosporineImatinib
ABL1 859895
KIT 789792
PDGFRA 819690
SRC 459525
VEGFR2 689430
EGFR 208515
HER2 158010
CDK2 10925
p38α (MAPK14) 5888

Table 2: Secondary Screen Results (IC50 in nM)

Kinase Target1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazineStaurosporineImatinib
ABL1 1505250
KIT 2508300
PDGFRA 2007150
VEGFR2 80015>10,000

Discussion of Results

The hypothetical data presented above suggests that 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine exhibits a distinct kinase inhibitory profile. The primary screen indicates a degree of selectivity, with potent inhibition observed against ABL1, KIT, and PDGFRA, and moderate activity against VEGFR2. Importantly, the compound shows weak inhibition of other kinases such as EGFR, HER2, and CDK2, suggesting a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine.

The IC50 values from the secondary screen provide a more quantitative measure of potency. 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine demonstrates low nanomolar potency against ABL1, KIT, and PDGFRA, comparable to or slightly more potent than Imatinib against these targets in this hypothetical scenario. The moderate activity against VEGFR2 suggests a potential for anti-angiogenic effects.

The selectivity of a kinase inhibitor is a crucial parameter in drug development, as off-target effects can lead to toxicity.[13][14] The focused inhibition profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine on a subset of tyrosine kinases is a promising characteristic. The observed activity against ABL, KIT, and PDGFRA suggests potential therapeutic applications in cancers driven by the dysregulation of these kinases, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[15][16]

G Inhibitor 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrophenyl)piperazine RTK RTK Inhibitor->RTK ABL ABL Inhibitor->ABL

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the kinase inhibitory profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine. The hypothetical data presented herein suggests that this compound is a potent and selective inhibitor of the ABL, KIT, and PDGFRA tyrosine kinases. This profile warrants further investigation to confirm these findings and to explore the compound's therapeutic potential in relevant disease models.

Future studies should include:

  • Cellular Assays: To confirm the on-target activity of the compound in cancer cell lines driven by ABL, KIT, or PDGFRA mutations.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicology Studies: To assess the drug-like properties and safety profile of the compound.

By following a rigorous and comprehensive evaluation process, the full therapeutic potential of novel kinase inhibitors like 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be effectively elucidated.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Sino Biological. Compound Screening and Profiling Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • PLOS ONE. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • Frontiers in Oncology. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • MIT Libraries. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]

  • PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]

  • MDPI. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • Wikipedia. Piperazine. [Link]

  • PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. [Link]

  • Padua Research Archive. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4. [Link]

  • ACS Publications. Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

  • Semantic Scholar. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase. [https://www.semanticscholar.org/paper/Discovery-of-(E)-N-(4-((4-methylpiperazin-1-yl)me-Liu-Wang/0a7b8e3a4e9c7f9d8b8a0c2e3b1d7f8c9a1e0d9f]([Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.